Product packaging for ML372(Cat. No.:CAS No. 1331745-61-9)

ML372

Cat. No.: B609159
CAS No.: 1331745-61-9
M. Wt: 360.428
InChI Key: HAVNRFQWAXTDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML372 is a potent, brain-penetrant small molecule inhibitor of survival motor neuron (SMN) protein ubiquitination, identified through quantitative high-throughput screening . Its primary research value lies in the study of Spinal Muscular Atrophy (SMA), a leading genetic cause of infant mortality. This compound acts by blocking the ubiquitination of SMN by the E3 ubiquitin ligase Mind bomb 1 (Mib1), thereby preventing its degradation by the proteasome . This mechanism stabilizes SMN protein, nearly doubling its half-life from approximately 4 hours to over 18 hours, without affecting SMN2 mRNA expression or splicing . In preclinical studies, this compound significantly increased SMN protein levels in the brain, spinal cord, and muscle tissues of SMA mouse models. Treatment with this compound improved motor function, as measured by righting reflex, and extended the lifespan of these mice, establishing it as a valuable in vivo proof-of-concept tool for investigating SMN-stabilizing therapeutic strategies . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1331745-61-9

Molecular Formula

C18H20N2O4S

Molecular Weight

360.428

IUPAC Name

1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)

InChI Key

HAVNRFQWAXTDTI-UHFFFAOYSA-N

SMILES

O=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML372;  ML-372;  ML 372.

Origin of Product

United States

Foundational & Exploratory

ML372 Mechanism of Action in Spinal Muscular Atrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3][4][5][6] The primary cause of SMA is the homozygous deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable protein.[7] Therapeutic strategies have therefore focused on increasing the amount of functional SMN protein. ML372 is a small molecule that represents a novel therapeutic approach by targeting the post-translational regulation of the SMN protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data and detailed experimental protocols for the cited research.

Core Mechanism of Action: Inhibition of SMN Protein Ubiquitination

The central mechanism of this compound is the stabilization of the SMN protein by inhibiting its degradation through the ubiquitin-proteasome system.[1][3][4] Unlike other SMA therapeutic strategies that focus on modulating SMN2 splicing or gene expression, this compound acts at the post-translational level.[1][8]

Key findings have demonstrated that this compound does not alter SMN2 mRNA expression levels or the splicing ratio of the SMN2 transcript.[1][8] Instead, it directly impacts the stability of the SMN protein. Studies have shown that this compound blocks the ubiquitination of the SMN protein, a process that tags proteins for degradation by the proteasome.[1][3] Specifically, this compound has been shown to inhibit the E3 ubiquitin ligase Mind Bomb-1 (Mib1), which is responsible for ubiquitinating SMN.[3][9] This inhibition leads to a significant increase in the half-life of both the full-length SMN protein and the truncated SMNΔ7 protein.[1][9]

Signaling Pathway Diagram

ML372_Mechanism_of_Action cluster_proteasome Ubiquitin-Proteasome System SMN SMN Protein Mib1 Mib1 (E3 Ligase) SMN->Mib1 Ub_SMN Ubiquitinated SMN Protein Mib1->Ub_SMN Ubiquitination Ub Ubiquitin Ub->Mib1 Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibition

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

Quantitative Effects of this compound

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound
Cell LineTreatment ConcentrationEffectFold Increase in SMN ProteinReference
SMA Patient Fibroblasts (3813)300 nMIncreased SMN protein levels1.85 ± 0.2[1][8]
SMA Patient Fibroblasts (3813)37 nM - 1 µMDose-dependent increase in SMN proteinNot specified[2]
HEK-293T Cells300 nMBlocked Mib1-dependent SMN ubiquitinationNot applicable[9]
SMA Patient Fibroblasts (3813)Not specifiedProlonged SMN protein half-lifeFrom 3.9 to 18.4 hours[1][9]
SMA Patient Fibroblasts (3813)Not specifiedProlonged SMNΔ7 protein half-lifeNot specified[1][9]
Table 2: In Vivo Efficacy of this compound in SMNΔ7 SMA Mice
TissueTreatmentEffectFold Increase in SMN ProteinReference
Brain50 mg/kg, twice daily (i.p.)Increased SMN protein levels~2-fold[1][10]
Spinal Cord50 mg/kg, twice daily (i.p.)Increased SMN protein levels~2-fold[1]
Muscle50 mg/kg, twice daily (i.p.)Increased SMN protein levels~2-fold[1]
-50 mg/kg, twice daily (i.p.)Extended survival28%[1]
-50 mg/kg, twice daily (i.p.)Improved righting reflexSignificant improvement[1][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for SMN Protein Levels

This protocol is used to quantify the relative amount of SMN protein in cells or tissues following treatment with this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell/Tissue Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-SMN, anti-α-tubulin) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Caption: A typical workflow for Western Blot analysis.

Protocol:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

    • For tissues, homogenize in lysis buffer and clarify by centrifugation.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 50-100 µg of protein lysate per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[1][4]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against SMN overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., α-tubulin) to normalize for protein loading.[2]

  • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein levels to the loading control.

Pulse-Chase Analysis for SMN Protein Half-Life

This method is employed to determine the rate of SMN protein turnover and the effect of this compound on its stability.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., SMA patient-derived fibroblasts) and treat with either this compound or a vehicle control.[1]

  • Metabolic Labeling (Pulse): Incubate the cells in a methionine/cysteine-free medium for a short period, followed by the addition of 35S-labeled methionine/cysteine to metabolically label newly synthesized proteins.

  • Chase: Wash the cells to remove the radioactive label and replace with a medium containing an excess of unlabeled methionine and cysteine.

  • Time-Course Collection: Collect cell lysates at various time points during the chase period.

  • Immunoprecipitation: Immunoprecipitate the SMN protein from the cell lysates using an anti-SMN antibody.

  • SDS-PAGE and Autoradiography: Resolve the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled SMN protein by autoradiography.

  • Quantification: Quantify the intensity of the SMN band at each time point to determine the rate of protein degradation and calculate the protein half-life.[1]

In Vitro and In-Cellulo Ubiquitination Assays

These assays are crucial for directly demonstrating that this compound inhibits the ubiquitination of the SMN protein.

Experimental Logic Diagram

Ubiquitination_Assay_Logic cluster_in_cellulo In-Cellulo Assay cluster_in_vitro In Vitro Assay A Transfect cells with HA-tagged Ubiquitin and myc-tagged Mib1 B Treat cells with this compound A->B C Immunoprecipitate endogenous SMN B->C D Western blot for HA-tag (Ubiquitin) C->D E Incubate recombinant SMN, Mib1, E1, E2, and Ubiquitin F Add this compound or vehicle E->F G Western blot for SMN ubiquitination F->G

Caption: Logical flow of in-cellulo and in vitro ubiquitination assays.

In-Cellulo Protocol:

  • Transfection: Co-transfect HEK-293T cells with plasmids encoding HA-tagged ubiquitin and, in some experiments, myc-tagged Mib1.[1]

  • Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the endogenous SMN protein using an anti-SMN antibody.

  • Western Blot: Perform a western blot on the immunoprecipitated samples using an anti-HA antibody to detect ubiquitinated SMN. A decrease in the HA signal in this compound-treated samples indicates inhibition of ubiquitination.[1]

Proteasome Activity Assay

This assay is performed to confirm that this compound's mechanism of action is not through direct inhibition of the proteasome itself.

Protocol:

  • Sample Preparation: Use either purified 20S proteasome or cell lysates from cells treated with this compound, a known proteasome inhibitor (e.g., epoxomicin), or a vehicle control.[1]

  • Substrate Addition: Add a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-Leu-Leu-Val-Tyr-AMC).[1]

  • Fluorescence Measurement: Incubate the reaction at 37°C and measure the increase in fluorescence over time using a plate reader.

  • Analysis: Compare the rate of substrate cleavage between the different treatment groups. No change in fluorescence in the this compound-treated samples compared to the vehicle control indicates that this compound does not directly inhibit proteasome activity.[1]

Conclusion

This compound presents a promising therapeutic strategy for Spinal Muscular Atrophy by targeting the post-translational stability of the SMN protein. Its mechanism of action, centered on the inhibition of Mib1-mediated ubiquitination, leads to a significant increase in the half-life and overall levels of the SMN protein. This, in turn, has been shown to ameliorate disease pathology in preclinical models of SMA, improving motor function and extending survival.[1][4] The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug developers working in the field of SMA therapeutics.

References

The Discovery and Characterization of SMN Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the loss or mutation of the SMN1 gene. Fortunately, a nearly identical gene, SMN2, provides a therapeutic avenue. While SMN2 predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing, a small fraction of full-length, functional SMN protein is generated. This guide delves into the discovery and characterization of small molecule SMN splicing modulators, a class of therapeutics designed to enhance the inclusion of exon 7 in SMN2 transcripts, thereby increasing the production of functional SMN protein.

I. The Discovery of SMN Splicing Modulators: High-Throughput Screening

The initial step in identifying novel SMN splicing modulators involves high-throughput screening (HTS) of large compound libraries. The goal of these screens is to identify "hits" that can increase the production of full-length SMN protein from the SMN2 gene. Various cell-based assays have been developed for this purpose.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization compound_library Compound Library reporter_assay Cell-Based Reporter Assay (e.g., Luciferase, Two-Color Fluorescent) compound_library->reporter_assay primary_hits Primary Hits reporter_assay->primary_hits dose_response Dose-Response Analysis (EC50 Determination) primary_hits->dose_response splicing_confirmation SMN2 Splicing Confirmation (RT-PCR) dose_response->splicing_confirmation sar_studies Structure-Activity Relationship (SAR) Studies splicing_confirmation->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox lead_candidates Lead Candidates adme_tox->lead_candidates

A high-throughput screening cascade for identifying SMN splicing modulators.
Key Experimental Protocols

1. Cell-Based Reporter Gene Assays:

  • Objective: To rapidly screen large compound libraries for their ability to increase the inclusion of SMN2 exon 7.

  • Methodology:

    • Construct Design: A reporter gene (e.g., luciferase or a fluorescent protein) is fused in-frame with the SMN2 gene sequence containing exon 7. Proper splicing and inclusion of exon 7 result in the production of a functional reporter protein. A second reporter can be used to simultaneously measure exon 7 exclusion.[1]

    • Cell Line: A suitable cell line, such as the motor neuron-like cell line NSC34 or human embryonic kidney cells (HEK293T), is stably transfected with the reporter construct.[1]

    • Screening: The cells are plated in multi-well plates and treated with individual compounds from a chemical library.

    • Readout: After an incubation period, the activity of the reporter protein is measured. An increase in signal compared to untreated control cells indicates that the compound may be an SMN2 splicing modulator.

    • Two-Color Fluorescent Reporter System: This advanced method uses two different fluorescent proteins (e.g., GFP and RFP) to simultaneously report on exon inclusion and exclusion in a mutually exclusive manner, providing high sensitivity.[2]

2. Dose-Response Analysis:

  • Objective: To determine the potency of the hit compounds.

  • Methodology:

    • Hit compounds are serially diluted and applied to the reporter cell line.

    • The reporter signal is measured at each concentration.

    • The data is plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be calculated. For example, the pyridazine compound 2, an early hit, demonstrated an EC50 of 3.5 µM in an SMN2 reporter assay.[1]

II. Characterization of SMN Modulator Activity

Once hit compounds are identified and confirmed, they undergo further characterization to validate their mechanism of action and assess their biological activity.

Mechanism of Action of SMN Splicing Modulators

MoA cluster_0 SMN2 Pre-mRNA Splicing cluster_1 Modulator-Induced Splicing Correction smn2_premRNA SMN2 pre-mRNA spliceosome Spliceosome smn2_premRNA->spliceosome Weak Interaction at 5' Splice Site stabilized_complex Stabilized U1 snRNP/ SMN2 pre-mRNA Complex smn2_premRNA->stabilized_complex u1_snRNP U1 snRNP u1_snRNP->spliceosome u1_snRNP->stabilized_complex smn_modulator SMN Splicing Modulator (e.g., Risdiplam, Branaplam) smn_modulator->stabilized_complex full_length_mrna Full-Length SMN mRNA (Exon 7 Included) stabilized_complex->full_length_mrna Enhanced Splicing functional_protein Functional SMN Protein full_length_mrna->functional_protein Translation

Mechanism of action of small molecule SMN splicing modulators.
Key Experimental Protocols

1. Reverse Transcription Polymerase Chain Reaction (RT-PCR):

  • Objective: To directly measure the ratio of SMN2 transcripts that include or exclude exon 7.

  • Methodology:

    • Cell Treatment: SMA patient-derived fibroblasts or other relevant cell types are treated with the SMN modulator at various concentrations.

    • RNA Extraction: Total RNA is isolated from the treated cells.

    • Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is amplified using primers that flank exon 7 of the SMN2 gene.

    • Analysis: The PCR products are separated by gel electrophoresis. Two bands will be visible: a larger band representing the transcript with exon 7 included and a smaller band for the transcript with exon 7 excluded. The intensity of these bands can be quantified using densitometry to determine the percentage of exon 7 inclusion.[3]

2. Western Blotting for SMN Protein Quantification:

  • Objective: To quantify the amount of SMN protein produced by cells following treatment with a modulator.

  • Methodology:

    • Cell Lysis: Treated cells are lysed to release their protein content.

    • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

    • Detection and Quantification: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the band corresponding to the SMN protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4][5]

3. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: A more high-throughput method for quantifying SMN protein levels.

  • Methodology:

    • Plate Coating: Wells of a microplate are coated with a capture antibody specific for the SMN protein.

    • Sample Incubation: Cell lysates are added to the wells, and the SMN protein is captured by the antibody.

    • Detection Antibody: A second, detection antibody that also binds to the SMN protein is added. This antibody is typically conjugated to an enzyme.

    • Substrate Addition: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).

    • Quantification: The intensity of the signal is proportional to the amount of SMN protein in the sample. A standard curve is used to determine the absolute concentration of SMN protein. The pyridazine compound 2, for instance, showed an EC50 of 0.6 µM in a mouse SMN ELISA assay.[1]

III. In Vivo Characterization of SMN Modulators

Promising lead compounds are further evaluated in animal models of SMA to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

General Workflow for In Vivo Characterization

InVivo_Workflow cluster_0 Preclinical Model cluster_1 Treatment & Monitoring cluster_2 Pharmacodynamic & Efficacy Analysis sma_model SMA Animal Model (e.g., Delta 7 Mouse) compound_admin Compound Administration (e.g., Oral Gavage) sma_model->compound_admin survival_monitoring Survival & Body Weight Monitoring compound_admin->survival_monitoring motor_function Motor Function Tests compound_admin->motor_function tissue_collection Tissue Collection (Brain, Spinal Cord, Muscle) survival_monitoring->tissue_collection motor_function->tissue_collection smn_protein_analysis SMN Protein Analysis (Western Blot/ELISA) tissue_collection->smn_protein_analysis splicing_analysis SMN2 Splicing Analysis (RT-PCR) tissue_collection->splicing_analysis

A generalized workflow for the in vivo characterization of SMN modulators.
Key Experimental Protocols

1. Animal Models of SMA:

  • The Delta 7 (Δ7) Mouse Model: This is a widely used severe model of SMA. These mice carry the human SMN2 gene but lack the mouse Smn gene, and have a targeted deletion of exon 7 in the human SMN transgene. They exhibit a severe phenotype with a median survival of approximately 12-15 days, making them suitable for rapidly assessing the efficacy of potential therapeutics on survival and motor function.[6]

  • Milder SMA Mouse Models: Other mouse models with higher copy numbers of the SMN2 gene exist to represent the broader spectrum of SMA severity seen in patients.[7]

2. In Vivo Efficacy Studies:

  • Objective: To determine if the SMN modulator can improve the disease phenotype in an animal model.

  • Methodology:

    • Dosing: The compound is administered to the SMA model animals, typically via oral gavage, starting at an early postnatal day.

    • Survival Analysis: The lifespan of the treated animals is compared to that of vehicle-treated controls.

    • Motor Function Assessment: Various tests can be used to assess motor function, such as the righting reflex, grip strength, and open field activity.

    • Tissue Analysis: At the end of the study, tissues such as the brain, spinal cord, and muscle are collected to measure SMN protein levels and SMN2 splicing, correlating the molecular changes with the observed phenotypic improvements. For example, in a severe mouse model of SMA, treatment with branaplam led to increased full-length SMN RNA and protein levels and extended survival.[1]

IV. Quantitative Data on SMN Modulators

The following tables summarize key quantitative data for representative SMN splicing modulators.

Table 1: In Vitro Potency of SMN Modulators

CompoundAssayCell Line/SystemPotency (EC50/IC50/Kd)Reference
Pyridazine 2SMN2 Reporter AssayNSC343.5 µM (EC50)[1]
Pyridazine 2SMN Protein ELISAMouse SMNΔ7 Myoblasts0.6 µM (EC50)[1]
SMN-C2Fluorescence PolarizationIn vitro RNA binding16 ± 2 µM (Kd for oligo-4)[8]
SMN-C2Fluorescence PolarizationIn vitro RNA binding46 ± 3 µM (Kd for oligo-7)[8]
ML104SMN2 Protein ExpressionReporter-based assay2512 nM (EC50)[9]
ML372SMN Protein IncreasePatient Fibroblasts37 nM (EC50)[10]

Table 2: In Vivo Efficacy of SMN Modulators in the Delta 7 Mouse Model

CompoundDosing RegimenKey OutcomesReference
Branaplam1, 3, 10, 30 mg/kg, daily, oralIncreased SMN protein in brain, extended survival[1]
This compound50 mg/kg, twice dailyIncreased SMN protein, rescued motor function, prolonged survival[10]

Table 3: Clinical Efficacy of Risdiplam

SMA TypeClinical TrialPrimary EndpointResultReference
Type 1FIREFISHProportion of infants sitting without support for at least 5 seconds29% of infants at 12 months[11]
Type 2/3 (non-ambulant)SUNFISHChange from baseline in MFM32 total score at 12 monthsStatistically significant improvement compared to placebo[12][13]

This technical guide provides a comprehensive overview of the discovery and characterization of SMN splicing modulators. The methodologies and data presented herein highlight the key steps involved in bringing these life-changing therapies from the laboratory to the clinic. The continued refinement of these techniques and the development of novel assays will undoubtedly accelerate the discovery of the next generation of treatments for Spinal Muscular Atrophy.

References

ML372: A Novel Small Molecule Modulator Extending SMN Protein Half-life

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML372 and its significant impact on the half-life of the Survival Motor Neuron (SMN) protein. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of this compound.

Core Mechanism of Action: Inhibition of Ubiquitination

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by insufficient levels of the SMN protein.[1][2] The SMN protein's stability is a critical factor in its overall abundance and function. One of the primary pathways for protein degradation in eukaryotic cells is the ubiquitin-proteasome system.[1][3] The SMN protein is targeted for degradation through this pathway via ubiquitination, a process where ubiquitin molecules are attached to the protein, marking it for destruction by the proteasome.[1][4]

This compound has been identified as a potent small molecule that increases SMN protein levels by directly interfering with this degradation process.[4][5] It acts as an inhibitor of Mindbomb-1 (Mib1), an E3 ubiquitin ligase responsible for the ubiquitination of the SMN protein.[1][6] By blocking the action of Mib1, this compound prevents the ubiquitination of SMN, thereby shielding it from proteasomal degradation and significantly extending its cellular half-life.[4][6] This mechanism of action is distinct from other therapeutic strategies for SMA that focus on increasing SMN gene expression or modulating the splicing of SMN2 mRNA.[4]

Quantitative Impact on SMN Protein Half-life

The efficacy of this compound in stabilizing the SMN protein has been quantified through rigorous experimental analysis. Treatment with this compound has been shown to dramatically increase the half-life of the SMN protein.

Treatment ConditionSMN Protein Half-life (hours)Fold Increase
Vehicle (Control)3.9-
This compound18.4~4.7
Data sourced from pulse-chase analysis experiments.[3][4]

This substantial increase in protein stability leads to an overall elevation of SMN protein levels within cells, which has been observed in various models, including SMA patient-derived fibroblasts and in vivo mouse models.[4][7] Notably, this compound has been shown to increase the half-life of both the full-length SMN protein and the SMNΔ7 protein, which is the primary product of the SMN2 gene.[3]

Experimental Protocols

The determination of SMN protein half-life and the effect of this compound were primarily achieved through pulse-chase analysis and can be further investigated using cycloheximide (CHX) chase assays.

Pulse-Chase Analysis

Pulse-chase analysis is a classic technique to study the fate of a population of molecules over time.

Experimental Workflow:

  • Pulse Labeling: Cells are incubated for a short period with a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine). During this "pulse," the radiolabel is incorporated into all newly synthesized proteins, including SMN.

  • Chase: The radioactive medium is replaced with a standard medium containing an excess of the corresponding unlabeled amino acid. This "chase" prevents further incorporation of the radiolabel into newly synthesized proteins.

  • Time-course Analysis: At various time points after the start of the chase, cells are harvested, and the SMN protein is isolated via immunoprecipitation.

  • Quantification: The amount of radiolabeled SMN protein at each time point is quantified using techniques like SDS-PAGE and autoradiography. The rate of disappearance of the radiolabeled SMN protein is then used to calculate its half-life.

Cycloheximide (CHX) Chase Assay

A more common and less hazardous alternative to pulse-chase analysis for determining protein half-life is the cycloheximide (CHX) chase assay.[8][9][10] CHX is a potent inhibitor of eukaryotic protein synthesis.[8][9][10]

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SMA patient-derived fibroblasts or other relevant cell lines) and allow them to adhere and grow to a suitable confluency (typically 70-80%).

    • Treat the cells with either this compound or a vehicle control (e.g., DMSO) for a predetermined period to allow for the compound's effect to manifest.

  • Inhibition of Protein Synthesis:

    • Add cycloheximide (CHX) to the cell culture medium at a final concentration sufficient to block protein synthesis (e.g., 50-100 µg/mL, the optimal concentration should be determined empirically for the specific cell line).[11]

  • Time-course Sample Collection:

    • Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours). The "0-hour" time point represents the initial level of the protein of interest before degradation begins.

  • Protein Extraction and Quantification:

    • Lyse the harvested cells and extract the total protein.

    • Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

    • Probe the membrane with a primary antibody specific for the SMN protein and a loading control protein (e.g., GAPDH or β-actin) to normalize for differences in sample loading.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye) to visualize the protein bands.

  • Data Analysis:

    • Quantify the intensity of the SMN protein bands at each time point using densitometry software.

    • Normalize the SMN protein levels to the loading control.

    • Plot the normalized SMN protein levels against time. The time it takes for the protein level to decrease by 50% is the half-life.

Visualizations

Signaling Pathway of this compound Action

ML372_Mechanism cluster_ubiquitination Ubiquitination Pathway cluster_degradation Proteasomal Degradation SMN SMN Protein Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Mib1 Mib1 (E3 Ligase) Mib1->SMN Ub Ubiquitin Ub->SMN Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: Mechanism of this compound in preventing SMN protein degradation.

Experimental Workflow for Cycloheximide Chase Assay

CHX_Workflow cluster_setup Experiment Setup cluster_chase Cycloheximide Chase cluster_collection Sample Collection cluster_analysis Analysis A 1. Plate Cells B 2. Treat with this compound or Vehicle A->B C 3. Add Cycloheximide (CHX) to inhibit protein synthesis B->C D 4. Harvest Cells at Multiple Time Points C->D E 5. Protein Extraction & Western Blot D->E F 6. Quantify SMN Protein Levels E->F G 7. Calculate Protein Half-life F->G

Caption: Workflow for determining protein half-life using a CHX chase assay.

References

ML372: A Ubiquitination Inhibitor Targeting Mib1 for the Stabilization of SMN Protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML372 is a small molecule modulator that has emerged as a significant tool in the study of protein ubiquitination and its therapeutic potential, particularly in the context of Spinal Muscular Atrophy (SMA). This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action as an inhibitor of the E3 ubiquitin ligase Mib1, leading to the stabilization of the Survival Motor Neuron (SMN) protein. This document details the quantitative effects of this compound in various experimental systems, provides detailed protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular processes. The specificity of this system is largely conferred by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them, marking them for degradation by the proteasome. Dysregulation of this pathway is implicated in a multitude of diseases, making E3 ligases attractive targets for therapeutic intervention.

This compound was identified through high-throughput screening as a potent modulator of SMN protein levels.[1] Subsequent research has elucidated its mechanism of action, revealing that it functions by inhibiting the ubiquitination of the SMN protein.[2] This inhibition is achieved through the direct targeting of the E3 ubiquitin ligase Mind bomb 1 (Mib1), which has been identified as a key regulator of SMN protein stability.[2][3] By preventing the Mib1-mediated ubiquitination and subsequent degradation of SMN, this compound effectively increases the intracellular concentration of this critical protein. This is of particular therapeutic interest for SMA, a devastating neurodegenerative disease caused by insufficient levels of the SMN protein.[4][5]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the E3 ubiquitin ligase Mib1, which is responsible for the ubiquitination of the SMN protein. This targeted inhibition disrupts the degradation cascade of SMN, leading to its accumulation.

The ubiquitination process is a three-step enzymatic cascade involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. Mib1 acts as the E3 ligase that specifically recognizes SMN and facilitates the transfer of ubiquitin from an E2 enzyme to the SMN protein. Once polyubiquitinated, SMN is recognized and degraded by the 26S proteasome.

This compound has been shown to bind directly to Mib1, thereby attenuating the interaction between Mib1 and SMN.[2] This disruption prevents the ubiquitination of SMN, leading to a significant increase in its half-life and steady-state levels.[2][6] It is important to note that this compound does not inhibit the 20S catalytic activity of the proteasome itself, indicating a specific effect on the ubiquitination step.[2]

ML372_Mechanism cluster_smn_degradation SMN Protein Regulation E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub transfer Mib1 Mib1 (E3 Ligase) E2->Mib1 Ub transfer SMN SMN Protein Mib1->SMN Ubiquitination Ub_SMN Ubiquitinated SMN Ub Ubiquitin SMN_increase Increased SMN Levels Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->Mib1 Inhibition

Figure 1: Mechanism of this compound in inhibiting SMN protein ubiquitination.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and efficacy in various experimental models.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line / SystemReference
EC50 for SMN Protein Increase 37 nMSMA Patient Fibroblasts (3813)[7]
Dose-dependent Inhibition of SMN Ubiquitination 0.3 - 3 µMIn vitro ubiquitination assay[1][8]
Increase in SMN Protein Half-life From 3.9 hours to 18.4 hoursHEK-293T cells[1]
AC50 in SMN2-luciferase Reporter Assay 12 nMCell-based reporter assay[7]
IC50 for Firefly Luciferase Inhibition 5 nMBiochemical assay[7]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration Route & DoseReference
Plasma Half-life (t½) 2.2 hours50 mg/kg, single i.p.[1]
Brain Half-life (t½) 2.6 hours50 mg/kg, single i.p.[1]
Maximum Brain Concentration (Cmax) 5.07 µmol/kg50 mg/kg, single i.p.[1]
Plasma Protein Binding 94.9%N/A[1]

Table 3: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (SMNΔ7)

ParameterThis compound-treatedVehicle-treatedReference
Median Survival 18 ± 0.8 days14 ± 0.4 days[1]
Righting Time at PND14 ~4.6 seconds>14 seconds[1]
Mean Myofiber Diameter at PND13 16.8 µm11.1 µm[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of SMN in a cell-free system to directly assess the inhibitory effect of this compound on this process.

Reagents and Materials:

  • Recombinant human UBA1 (E1 activating enzyme)

  • Recombinant human UBCH5b (E2 conjugating enzyme)

  • Recombinant human Mib1 (E3 ligase)

  • Recombinant human SMN protein

  • Human ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound (or vehicle control, e.g., DMSO)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-SMN antibody, Anti-ubiquitin antibody

Procedure:

  • Prepare the ubiquitination reaction mixture by combining the E1, E2, Mib1, SMN, and ubiquitin proteins in the reaction buffer. The exact concentrations of each component should be optimized, but a starting point could be: 50 nM E1, 200 nM E2, 500 nM Mib1, 500 nM SMN, and 10 µM ubiquitin.

  • Add this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control to the reaction mixtures.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-SMN or anti-ubiquitin antibody to detect the ubiquitinated forms of SMN, which will appear as a high-molecular-weight smear.

In_Vitro_Ubiquitination_Workflow start Start reagents Prepare Reaction Mix: E1, E2, Mib1, SMN, Ubiquitin start->reagents add_this compound Add this compound or Vehicle reagents->add_this compound initiate_reaction Initiate with ATP add_this compound->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction with SDS Sample Buffer incubation->stop_reaction analysis Analyze by SDS-PAGE and Western Blot stop_reaction->analysis end End analysis->end

Figure 2: Experimental workflow for the in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) of Mib1 and SMN

This assay is used to assess the interaction between Mib1 and SMN in a cellular context and to determine if this compound can disrupt this interaction.

Reagents and Materials:

  • HEK-293T cells

  • Expression vector for myc-tagged Mib1

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • Anti-myc antibody (for immunoprecipitation)

  • Anti-SMN antibody (for Western blotting)

  • Protein A/G magnetic beads

  • This compound (or vehicle control)

  • Western blotting reagents

Procedure:

  • Transfect HEK-293T cells with the myc-Mib1 expression vector.

  • After 24-48 hours, treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 4-6 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate a portion of the lysate with an anti-myc antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-SMN antibody to detect co-immunoprecipitated endogenous SMN. An anti-myc antibody should be used to confirm the immunoprecipitation of myc-Mib1.

Pulse-Chase Assay for SMN Protein Stability

This assay measures the half-life of the SMN protein and is used to determine the effect of this compound on its stability.

Reagents and Materials:

  • HEK-293T cells

  • Expression vector for myc-tagged SMN

  • Transfection reagent

  • Methionine/Cysteine-free DMEM

  • [³⁵S]-methionine/cysteine labeling mix

  • Chase medium (complete DMEM with excess unlabeled methionine and cysteine)

  • This compound (or vehicle control)

  • Cell lysis buffer

  • Anti-myc antibody

  • Protein A/G beads

  • Scintillation counter or phosphorimager

Procedure:

  • Transfect HEK-293T cells with the myc-SMN expression vector.

  • After 24 hours, starve the cells in methionine/cysteine-free DMEM for 30-60 minutes.

  • "Pulse" label the cells by incubating with [³⁵S]-methionine/cysteine in starvation medium for a short period (e.g., 20-30 minutes).

  • Remove the labeling medium and "chase" by incubating the cells in chase medium containing either this compound or vehicle.

  • At various time points during the chase (e.g., 0, 2, 4, 8, 16 hours), lyse the cells.

  • Immunoprecipitate myc-SMN from the lysates using an anti-myc antibody and protein A/G beads.

  • Resolve the immunoprecipitated proteins by SDS-PAGE.

  • Visualize the radiolabeled SMN protein by autoradiography or phosphorimaging and quantify the band intensity.

  • Calculate the half-life of SMN protein by plotting the percentage of remaining radiolabeled SMN at each time point.

Conclusion

This compound is a valuable research tool for investigating the role of Mib1-mediated ubiquitination in regulating SMN protein levels. Its ability to specifically inhibit this interaction and consequently increase SMN protein stability has been robustly demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the SMN degradation pathway for diseases such as SMA. Further investigation into the precise binding kinetics of this compound with Mib1 and the exploration of its efficacy in other disease models where Mib1 is implicated are promising avenues for future research.

References

Investigating the Cellular Targets of ML372: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML372 has been identified as a potent small molecule that modulates the level of the Survival Motor Neuron (SMN) protein. This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of this compound. Through a compilation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a comprehensive resource for researchers investigating potential therapeutic strategies for Spinal Muscular Atrophy (SMA) and related neurodegenerative disorders.

Primary Cellular Target: Survival Motor Neuron (SMN) Protein

The primary cellular target of this compound is the Survival Motor Neuron (SMN) protein. This compound acts as a modulator of SMN protein levels, not by increasing gene expression or affecting mRNA splicing, but by enhancing the protein's stability.[1] Specifically, this compound has been shown to increase the steady-state levels of the SMN protein in various cell types, including fibroblast cells derived from SMA patients.[1]

Mechanism of Action: Inhibition of SMN Ubiquitination

This compound increases SMN protein levels by inhibiting its degradation through the ubiquitin-proteasome pathway.[1][2] The SMN protein is targeted for degradation by an E3 ubiquitin ligase, mind bomb-1 (Mib1).[1] this compound interferes with this process, leading to a significant increase in the half-life of the SMN protein.

The signaling pathway for SMN protein degradation and the intervention by this compound is illustrated below:

SMN_Ubiquitination_Pathway SMN SMN Protein Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Mib1 Mib1 (E3 Ligase) Mib1->SMN targets Ub Ubiquitin Ub->SMN Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Figure 1: this compound inhibits SMN protein ubiquitination by Mib1.

Quantitative Data on this compound Activity

The efficacy of this compound in stabilizing the SMN protein has been quantified through various experiments. The data below summarizes key findings from studies on patient-derived fibroblasts.

ParameterVehicle ControlThis compound TreatedFold Change
SMN Protein Half-life (hours) 3.918.4~4.7
SMN Protein Levels (relative units) Baseline~2-fold increase2
SMN Ubiquitination (in vitro) HighDose-dependent inhibition-

Data compiled from studies on SMA patient-derived fibroblast cells.[1]

Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Line: Human fibroblast cells derived from an SMA patient (e.g., 3813 cells).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are typically treated for 48 hours before analysis.

Western Blotting for SMN Protein Levels
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Pulse-Chase Analysis for SMN Protein Half-life
  • Metabolic Labeling: Cells are incubated with a medium containing 35S-labeled methionine and cysteine to label newly synthesized proteins.

  • Chase: The labeling medium is replaced with a standard culture medium containing an excess of unlabeled methionine and cysteine. This "chase" is performed in the presence of either this compound or vehicle control.

  • Sample Collection: Cells are collected at various time points during the chase period.

  • Immunoprecipitation: SMN protein is immunoprecipitated from the cell lysates using an anti-SMN antibody.

  • Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radiolabeled SMN protein at each time point is quantified to determine the protein's half-life.

In Vitro Ubiquitination Assay
  • Reaction Mixture: A reaction is set up containing recombinant ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBCH5b), E3 ligase (e.g., Mib1), recombinant SMN protein, and ATP.

  • Compound Addition: this compound or vehicle control is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the ubiquitination of the SMN protein.

  • Detection: The reaction is stopped, and the products are analyzed by western blotting using an anti-SMN antibody to detect the higher molecular weight ubiquitinated forms of SMN.

The workflow for a typical experiment to evaluate the effect of this compound is depicted below:

Experimental_Workflow Start Start Cell_Culture Culture SMA Patient Fibroblasts Start->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Analysis Analysis Treatment->Analysis Western_Blot Western Blot (SMN Levels) Analysis->Western_Blot Pulse_Chase Pulse-Chase (SMN Half-life) Analysis->Pulse_Chase Ub_Assay In Vitro Ubiquitination Assay Analysis->Ub_Assay End End Western_Blot->End Pulse_Chase->End Ub_Assay->End

Figure 2: Experimental workflow for assessing this compound activity.

Off-Target Considerations

While the primary focus of this compound research has been on its effects on SMN protein, it is crucial in drug development to consider potential off-target effects. At present, published literature predominantly supports the mechanism of action through the inhibition of SMN ubiquitination. Further studies, such as broad kinase screening and affinity-based target identification, would be beneficial to fully elucidate the selectivity profile of this compound. It is important to note that some literature discusses compounds like ML277 and their effects on KCNQ1 potassium channels; however, these are distinct molecules from this compound and should not be confused.[3][4]

Conclusion

This compound represents a promising therapeutic candidate for SMA by specifically targeting the stability of the SMN protein. Its mechanism of action, centered on the inhibition of SMN ubiquitination, provides a clear pathway for its therapeutic effect. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and similar compounds. Future investigations should continue to explore its selectivity and in vivo efficacy to advance its potential clinical application.

References

Preclinical Profile of ML372: A Novel SMN Protein Stabilizer for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly yields an unstable, truncated protein (SMNΔ7). Therapeutic strategies for SMA have largely focused on increasing the amount of functional SMN protein. ML372 is an investigational small molecule that represents a novel therapeutic approach by directly enhancing the stability of the SMN protein. This technical guide provides an in-depth overview of the preclinical studies of this compound in various SMA models, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound increases the steady-state levels of SMN protein by inhibiting its degradation.[1] Unlike other SMA therapies that target SMN2 gene expression or splicing, this compound works post-translationally. It selectively inhibits the E3 ligase Mindbomb-1 (Mib1), which is responsible for the ubiquitination of the SMN protein.[2] Ubiquitination marks proteins for degradation by the proteasome. By blocking this process, this compound effectively slows the turnover of newly synthesized SMN protein, leading to its accumulation.[1][3] This mechanism of action has been demonstrated to nearly double the half-life of the residual SMN protein produced from the SMN2 locus.[3]

ML372_Mechanism_of_Action cluster_smn_degradation Normal SMN Protein Degradation cluster_ml372_intervention This compound Intervention SMN_Protein SMN Protein Ubiquitinated_SMN Ubiquitinated SMN Protein SMN_Protein->Ubiquitinated_SMN Ubiquitination Mib1 Mib1 (E3 Ligase) Mib1->Ubiquitinated_SMN Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_SMN Proteasome Proteasome Ubiquitinated_SMN->Proteasome Increased_SMN Increased SMN Protein Levels Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1

Caption: Mechanism of this compound in preventing SMN protein degradation.

Data Presentation

In Vitro Efficacy of this compound

The initial evaluation of this compound was performed in cell-based models of SMA. Treatment of fibroblast cells derived from SMA patients with this compound resulted in a significant increase in SMN protein levels without affecting SMN2 mRNA expression or the splicing ratio of the SMN2 transcript.[1][4]

Cell LineTreatmentConcentrationDurationSMN Protein Increase (Fold)Reference
SMA Patient Fibroblasts (3813)This compound300 nM48 hours1.85 ± 0.2[4]
SMA Patient Fibroblasts (3813)This compound1 µM48 hours~2[5]
SMA Patient Fibroblasts (3813)This compound + E1 ASO1 µM this compound + 100 nM ASO48 hoursSynergistic Increase[5]
In Vivo Efficacy of this compound in a Severe SMA Mouse Model (SMNΔ7)

This compound has demonstrated significant efficacy in a severe mouse model of SMA, the SMNΔ7 mouse.[6] This model exhibits a severe phenotype with a short lifespan, providing a robust system for evaluating therapeutic interventions.

ParameterVehicle ControlThis compound TreatmentImprovementReference
Median Survival~14 days~18 days28% increase[1]
SMN Protein Levels (Brain)Baseline~2-fold increase-[1][7]
SMN Protein Levels (Spinal Cord)BaselineIncreased-[1][2]
SMN Protein Levels (Muscle)BaselineIncreased-[1][2]
Motor Function (Righting Reflex)ImpairedImproved-[1][2]
Body WeightDecreasedImproved gain-[2]
Pharmacokinetic Properties of this compound

Pharmacokinetic studies in wild-type mice demonstrated that this compound is capable of crossing the blood-brain barrier and achieving significant concentrations in the central nervous system.[6]

ParameterValueReference
Brain to Plasma Ratio0.028[6]
Half-life (Brain)13.7 hours[6]
Half-life (Plasma)11.2 hours[6]
Plasma Protein Binding94.9%[6]
Cmax (Brain)1.23 µmol/kg (at 15 min)[6]

Experimental Protocols

Cell Culture and this compound Treatment

SMA patient-derived fibroblast cells (e.g., 3813) are cultured under standard conditions. For treatment, cells are incubated with varying concentrations of this compound (e.g., 0.1–3 µM) for a specified duration, typically 48 hours.[1] A vehicle control (e.g., DMSO) is run in parallel. Following incubation, cells are harvested for subsequent analysis of SMN protein and mRNA levels.

Cell_Culture_Workflow Start Start: Culture SMA Patient Fibroblasts Treatment Treat cells with this compound (various concentrations) or Vehicle Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analyze SMN Protein (Western Blot) and SMN2 mRNA (qPCR) Harvest->Analysis End End: Evaluate SMN Level Changes Analysis->End

Caption: Workflow for in vitro evaluation of this compound.
SMN Protein Level Quantification (Western Blot)

Following cell or tissue lysis, protein concentrations are determined using a standard assay (e.g., BCA). Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SMN protein. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The signal is detected using a chemiluminescent substrate and quantified by densitometry. Loading controls (e.g., GAPDH, β-actin) are used for normalization.

Animal Studies in SMNΔ7 Mice

SMNΔ7 mice are treated with this compound or a vehicle control, typically via intraperitoneal injection.[2] Dosing regimens may vary, but a common approach involves daily administration starting from an early postnatal day. Key outcome measures include survival, body weight, and motor function.

In_Vivo_Experimental_Workflow Start Start: SMNΔ7 Mouse Model Grouping Divide mice into This compound and Vehicle Control groups Start->Grouping Treatment Administer daily intraperitoneal injections Grouping->Treatment Monitoring Monitor daily for: - Survival - Body Weight - Motor Function (Righting Reflex) Treatment->Monitoring Tissue_Collection Collect tissues (brain, spinal cord, muscle) at endpoint Monitoring->Tissue_Collection Analysis Analyze SMN protein levels in tissues Tissue_Collection->Analysis End End: Evaluate Therapeutic Efficacy Analysis->End

Caption: Experimental workflow for in vivo studies of this compound.
Motor Function Assessment (Righting Reflex)

The righting reflex is a measure of motor coordination and strength in neonatal mice. The mouse is placed on its back on a flat surface, and the time it takes to flip over onto all four paws is recorded. This test is typically performed daily. An improvement in the righting reflex is indicated by a shorter time to right themselves.[2]

Pharmacokinetic Analysis

Wild-type mice are administered a single dose of this compound. At various time points post-administration, blood and brain tissue are collected. The concentration of this compound in the plasma and brain homogenates is determined using liquid chromatography-mass spectrometry (LC/MS).[6] This data is used to calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and brain-to-plasma ratio.

The preclinical data for this compound strongly support its potential as a therapeutic agent for Spinal Muscular Atrophy. Its novel mechanism of action, which involves the stabilization of the SMN protein by inhibiting its ubiquitination and subsequent degradation, distinguishes it from other SMA therapies.[1][3] In vitro and in vivo studies have consistently demonstrated the ability of this compound to increase SMN protein levels, leading to improved motor function and extended survival in a severe mouse model of SMA.[1][2] Furthermore, its favorable pharmacokinetic profile, including its ability to penetrate the central nervous system, makes it a promising candidate for further clinical development.[6] The combinatorial approach of this compound with other therapies, such as antisense oligonucleotides that modulate SMN2 splicing, may offer a synergistic effect and warrants further investigation.[5]

References

ML372: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML372 is a potent, brain-penetrant small molecule that has emerged as a significant tool in the study of neurodegenerative diseases, particularly Spinal Muscular Atrophy (SMA). It functions as a modulator of the Survival Motor Neuron (SMN) protein by inhibiting its ubiquitination and subsequent degradation. This guide provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in research, and a discussion of its potential applications in a broader range of neurodegenerative disorders.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A common underlying theme in many of these disorders is the dysregulation of protein homeostasis, leading to the accumulation of misfolded or aggregated proteins and cellular dysfunction. The ubiquitin-proteasome system (UPS) is a critical pathway for the targeted degradation of proteins, and its components, particularly E3 ubiquitin ligases, are emerging as promising therapeutic targets.

This compound was identified through high-throughput screening as a novel compound that increases the levels of the SMN protein.[1] Insufficient levels of SMN protein are the primary cause of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease characterized by the loss of motor neurons.[2] this compound presents a therapeutic strategy focused on enhancing the stability of the existing SMN protein, offering a complementary approach to treatments that aim to increase SMN gene expression.[3][4]

Mechanism of Action

This compound's primary mechanism of action is the stabilization of the SMN protein by preventing its degradation through the ubiquitin-proteasome pathway.[2][5] It achieves this by specifically targeting and inhibiting the E3 ubiquitin ligase Mind Bomb 1 (Mib1).[3]

The process is as follows:

  • SMN Protein Ubiquitination: Under normal physiological conditions, the SMN protein is targeted for degradation by the UPS. The E3 ligase Mib1 recognizes SMN and facilitates the attachment of ubiquitin molecules to it.[3]

  • Proteasomal Degradation: This polyubiquitination serves as a signal for the proteasome to recognize and degrade the SMN protein.[5]

  • This compound Inhibition of Mib1: this compound directly binds to Mib1, inhibiting its E3 ligase activity towards the SMN protein.[3] This prevents the ubiquitination of SMN.

  • Increased SMN Protein Stability: By blocking its degradation, this compound significantly increases the half-life and cellular levels of the SMN protein.[3][5]

This targeted inhibition of a specific E3 ligase provides a selective mechanism to increase SMN protein levels without affecting global proteasome function.[3]

ML372_Mechanism_of_Action cluster_0 Normal Physiology cluster_1 With this compound Intervention SMN SMN Protein Mib1 Mib1 (E3 Ligase) SMN->Mib1 binds Proteasome Proteasome SMN->Proteasome Targeted for Degradation Mib1->SMN Ubiquitinates Ub Ubiquitin Ub->Mib1 binds Degradation Degradation Products Proteasome->Degradation This compound This compound Mib1_inhibited Mib1 (Inhibited) This compound->Mib1_inhibited Inhibits SMN_stabilized Increased SMN Protein Mib1_inhibited->SMN_stabilized Prevents Ubiquitination

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The efficacy and pharmacokinetic properties of this compound have been characterized in several preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
EC₅₀ for SMN Protein Increase SMA Patient Fibroblasts37 nM[1]
SMN Protein Level Increase SMA Patient Fibroblasts (at 300 nM)1.85 ± 0.2-fold[3]
Increase in Gem Numbers Primary Human Fibroblasts (37 nM - 1 µM)~80%[1]
SMN Protein Half-life Increase HEK-293T cellsFrom 3.9 hours to 18.4 hours[3]
Table 2: In Vivo Efficacy of this compound in SMNΔ7 SMA Mice
ParameterDosageResultReference
SMN Protein Increase (Brain) 50 mg/kg (i.p., twice daily)~2-fold[3]
SMN Protein Increase (Spinal Cord & Muscle) 50 mg/kg (i.p., twice daily)~2-fold[3]
Lifespan Extension 50 mg/kg (i.p., twice daily)28% increase[3]
Motor Function Improvement 50 mg/kg (i.p., twice daily)Significant improvement in righting reflex[3][5]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterRouteValueReference
Half-life (t₁/₂) in Plasma 50 mg/kg (i.p.)2.2 hours[3]
Half-life (t₁/₂) in Brain 50 mg/kg (i.p.)2.6 hours[3]
Maximum Concentration (Cₘₐₓ) in Brain 50 mg/kg (i.p.)5.07 µmol/kg (at 30 min)[3]
Plasma Protein Binding N/A94.9%[1][3]
Brain to Plasma Ratio N/A0.028[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of SMN protein to assess the inhibitory effect of this compound.

In_Vitro_Ubiquitination_Workflow cluster_0 Reaction Mixture Preparation cluster_1 Incubation and Termination cluster_2 Analysis Reagents Combine: - Recombinant SMN Protein - E1 Ubiquitin-Activating Enzyme - E2 (UBCH5B) - Recombinant Mib1 (E3) - Ubiquitin - ATP Regeneration Solution - DTT - Ubiquitination Buffer This compound Add this compound or Vehicle (DMSO) Reagents->this compound Incubate Incubate at 37°C for 1 hour This compound->Incubate Terminate Terminate reaction with SDS sample buffer Incubate->Terminate SDS_PAGE Separate proteins by SDS-PAGE Terminate->SDS_PAGE Western_Blot Transfer to PVDF membrane and perform Western Blot SDS_PAGE->Western_Blot Detection Probe with anti-polyubiquitin antibody (e.g., FK1) Western_Blot->Detection Quantify Quantify ubiquitinated SMN bands Detection->Quantify

Figure 2: Experimental workflow for the in vitro ubiquitination assay.

Materials:

  • Recombinant SMN protein

  • E1 Ubiquitin-Activating Enzyme

  • E2 Ubiquitin-Conjugating Enzyme (e.g., UBCH5B)

  • Recombinant Mib1

  • Ubiquitin

  • 10x Ubiquitination buffer (e.g., 500 mM Tris pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • ATP regeneration solution

  • This compound (dissolved in DMSO)

  • Vehicle (DMSO)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-polyubiquitin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Prepare the reaction mixture containing 10x ubiquitination buffer, ATP regeneration solution, DTT, E1 enzyme, E2 enzyme (UBCH5B), recombinant Mib1, and recombinant SMN protein.[3]

  • Add this compound at various concentrations or vehicle (DMSO) to the reaction mixtures.

  • Initiate the reaction by adding ubiquitin.

  • Incubate the reaction at 37°C for 1 hour.[3]

  • Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against polyubiquitin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and image the blot.

  • Quantify the intensity of the high molecular weight smear corresponding to polyubiquitinated SMN.

SMN Protein Level Quantification by Western Blot

This protocol details the measurement of SMN protein levels in cell lysates or tissue homogenates.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting and Detection cluster_3 Analysis Lysis Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification Load Load equal amounts of protein onto SDS-PAGE gel Quantification->Load Electrophoresis Run gel electrophoresis Load->Electrophoresis Transfer Transfer proteins to PVDF membrane Electrophoresis->Transfer Block Block membrane (e.g., 5% milk in TBST) Transfer->Block Primary_Ab Incubate with primary antibodies: - anti-SMN - anti-loading control (e.g., β-actin, Tubulin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and image Secondary_Ab->Detect Densitometry Perform densitometry analysis Detect->Densitometry Normalize Normalize SMN band intensity to loading control Densitometry->Normalize

Figure 3: Experimental workflow for Western blot analysis of SMN protein.

Procedure:

  • Treat cells with this compound or vehicle for the desired time. For tissues, collect from treated animals.

  • Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) in SDS loading buffer by boiling for 5-10 minutes.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SMN overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or tubulin) for 1 hour at room temperature.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate.

  • Perform densitometric analysis to quantify the band intensities and normalize the SMN signal to the loading control.

Righting Reflex Test in SMA Mouse Models

This behavioral test assesses motor function in neonatal mice.

Procedure:

  • Place the neonatal mouse pup on its back on a flat, soft surface.

  • Start a timer and record the time it takes for the pup to right itself onto all four paws.

  • A failure to right within a set time (e.g., 30 or 60 seconds) is recorded.

  • Perform the test at consistent time points (e.g., daily from postnatal day 5 to 9).

  • Compare the righting times between this compound-treated and vehicle-treated groups.

Potential for Broader Neurodegenerative Disease Research

While the primary focus of this compound research has been on SMA, its mechanism of action holds potential relevance for other neurodegenerative diseases where protein degradation pathways are implicated.

Targeting Mib1 and the Ubiquitin-Proteasome System

The dysregulation of the UPS is a common feature in many neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). The accumulation of misfolded proteins such as amyloid-beta and tau in AD, alpha-synuclein in PD, and mutant huntingtin in HD is, in part, due to a failure of cellular clearance mechanisms.

Mib1 is an E3 ligase with multiple substrates in the central nervous system, playing roles in neurodevelopment and synaptic function.[6][7] By targeting Mib1, this compound could serve as a chemical probe to investigate the role of specific ubiquitination events in the pathogenesis of these diseases. Further research is needed to identify other neuronal substrates of Mib1 and how their stability is affected by this compound.

The Broader Roles of SMN Protein

The SMN protein is not solely involved in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs). It plays a crucial role in the axonal transport of messenger RNAs (mRNAs) and local protein synthesis at the synapse.[8][9][10][11] These functions are vital for synaptic integrity and neuronal health.[2][12][13][14]

  • Alzheimer's Disease: There is evidence of an interaction between the SMN protein and Tau, a microtubule-associated protein that forms neurofibrillary tangles in AD. The role of SMN in axonal transport suggests a potential link to the disrupted transport observed in AD.

  • Parkinson's Disease and Huntington's Disease: While direct links are less established, the general importance of proper mRNA trafficking and synaptic function for neuronal survival suggests that modulating SMN levels could have protective effects in these diseases as well.

This compound, by increasing SMN levels, could potentially mitigate deficits in axonal transport and synaptic function, offering a novel therapeutic avenue for these more common neurodegenerative conditions.

Conclusion

This compound is a well-characterized small molecule inhibitor of the E3 ligase Mib1 that effectively increases the levels of the SMN protein. It has demonstrated significant therapeutic potential in preclinical models of Spinal Muscular Atrophy. The detailed understanding of its mechanism of action and the availability of robust experimental protocols make it a valuable tool for researchers. Furthermore, the involvement of its target pathway in broader neurodegenerative processes suggests that the application of this compound could extend beyond SMA, opening up new avenues of research into the role of protein ubiquitination and SMN function in diseases such as Alzheimer's, Parkinson's, and Huntington's. Further investigation into the full range of Mib1 substrates and the downstream effects of SMN stabilization in different neuronal contexts is warranted.

References

Methodological & Application

Application Notes and Protocols for ML372 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML372 is a small molecule compound identified as a potent modulator of the Survival Motor Neuron (SMN) protein.[1] In the context of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by insufficient SMN protein levels, this compound has demonstrated significant therapeutic potential in preclinical studies.[1][2] It functions by inhibiting the degradation of the SMN protein, thereby increasing its intracellular abundance.[2][3] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on SMN protein stability and related cellular pathways.

Mechanism of Action

This compound's primary mechanism of action is the stabilization of the SMN protein by preventing its ubiquitination and subsequent degradation by the proteasome.[2][3][4][5] Specifically, this compound targets and inhibits the E3 ubiquitin ligase Mind Bomb-1 (Mib1), which is responsible for tagging the SMN protein with ubiquitin.[3][4] By blocking the interaction between Mib1 and SMN, this compound effectively reduces SMN ubiquitination, leading to an increased half-life and accumulation of the SMN protein.[3][5] This mechanism has been shown to increase SMN protein levels by approximately two-fold in various tissues.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro experiments.

Cell LineConcentration RangeIncubation TimeKey Observed EffectsReference
SMA Patient Fibroblasts (3813)0.1 - 3 µM48 hoursDose-dependent increase in SMN protein levels.[3][4]
SMA Patient Fibroblasts37 nM - 1 µM48 - 72 hoursDose-dependent increase in SMN protein levels and an 80% increase in gem numbers.[1]
HEK-293T0.1 - 3 µM48 hoursAttenuation of endogenous SMN ubiquitination.[3]
HEK-293T0.3 µMNot SpecifiedAlmost doubled the half-life of myc-SMN and myc-SMNΔ7.[5]
In Vitro Ubiquitination Assay0.3 - 3 µMNot SpecifiedDose-dependent inhibition of SMN ubiquitination.[3][6]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

  • Cell line of interest (e.g., SMA patient-derived fibroblasts, HEK-293T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution (e.g., 10 mM in DMSO). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM). Include a vehicle-only control (DMSO).

  • Incubate the cells for the desired period (e.g., 48 hours).[3][5][7]

  • After incubation, proceed with downstream analysis such as protein extraction for Western blot or cell lysis for immunoprecipitation.

Western Blot Analysis of SMN Protein Levels

This protocol is for assessing changes in SMN protein levels following this compound treatment.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SMN

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the SMN protein levels to the loading control.

Immunoprecipitation of Ubiquitinated SMN

This protocol is designed to assess the effect of this compound on the ubiquitination of SMN.[3]

Materials:

  • HEK-293T cells

  • Plasmid encoding HA-tagged ubiquitin

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Immunoprecipitation lysis buffer

  • Anti-SMN antibody

  • Protein A/G magnetic beads

  • Anti-HA antibody

  • Wash buffer

Procedure:

  • Transfect HEK-293T cells with the HA-ubiquitin plasmid.[3]

  • 24 hours post-transfection, treat the cells with various concentrations of this compound for 48 hours.[3][5]

  • Lyse the cells in immunoprecipitation buffer.

  • Pre-clear the lysates by incubating with magnetic beads.

  • Incubate the pre-cleared lysates with an anti-SMN antibody overnight at 4°C to form antibody-antigen complexes.

  • Add Protein A/G magnetic beads to pull down the complexes.

  • Wash the beads multiple times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by Western blot using an anti-HA antibody to detect ubiquitinated SMN.

Visualizations

ML372_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System Mib1 Mib1 (E3 Ligase) SMN SMN Protein Mib1->SMN Ub Ubiquitin Ub->SMN Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits Experimental_Workflow cluster_wb Western Blot cluster_ip Immunoprecipitation start Start: Seed Cells treat Treat with this compound (e.g., 48 hours) start->treat ip_transfect Transfect with HA-Ubiquitin start->ip_transfect lyse Cell Lysis treat->lyse protein_quant Protein Quantification lyse->protein_quant wb_sds SDS-PAGE protein_quant->wb_sds wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_probe Probe with Antibodies (Anti-SMN, Anti-Loading Control) wb_transfer->wb_probe wb_detect Detection & Analysis wb_probe->wb_detect ip_treat Treat with this compound ip_transfect->ip_treat ip_lyse Cell Lysis ip_treat->ip_lyse ip_pull Immunoprecipitate SMN ip_lyse->ip_pull ip_wb Western Blot for HA ip_pull->ip_wb

References

Application Notes and Protocols for ML372 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML372 is a small molecule compound that has been identified as a potent and brain-penetrant modulator of the Survival Motor Neuron (SMN) protein.[1][2] In the context of neurodegenerative diseases, particularly Spinal Muscular Atrophy (SMA), the stability and abundance of the SMN protein are critical for neuronal health and function. This compound offers a promising therapeutic strategy by increasing SMN protein levels, not by affecting gene transcription or mRNA splicing, but by inhibiting its degradation.[2][3] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a crucial in vitro model for studying neuronal physiology and disease.

Mechanism of Action

This compound functions by specifically inhibiting the E3 ubiquitin ligase, Mind bomb 1 (Mib1). Mib1 targets the SMN protein for ubiquitination, a process that marks the protein for degradation by the cellular proteasome. By inhibiting Mib1, this compound prevents the ubiquitination of SMN, thereby increasing its half-life and leading to an accumulation of functional SMN protein within the neuron.[3][4] This targeted mechanism makes this compound a valuable tool for investigating the role of SMN in neuronal survival and function.

ML372_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System cluster_1 SMN Protein Regulation ub Ubiquitin proteasome Proteasome ub->proteasome tags for ub_SMN Ubiquitinated SMN ub->ub_SMN degradation SMN Degradation proteasome->degradation leads to SMN SMN Protein SMN->ub_SMN increase_SMN Increased SMN Protein Levels Mib1 Mib1 (E3 Ligase) Mib1->ub_SMN mediates ub_SMN->proteasome This compound This compound This compound->Mib1 inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound from studies in relevant cell lines and in vivo models. These values can serve as a guide for designing experiments in primary neuronal cultures.

Table 1: Dose-Dependent Effect of this compound on SMN Protein Levels in Human Fibroblasts

This compound ConcentrationFold Increase in SMN Protein (normalized to control)
37 nMDose-dependent trend observed
100 nMDose-dependent trend observed
300 nM~1.85
1 µMDose-dependent trend observed
3 µMSlight decrease from 1 µM

Data adapted from studies on SMA patient-derived fibroblasts.[1]

Table 2: In Vivo Effects of this compound in a Mouse Model of SMA

TissueFold Increase in SMN Protein (this compound vs. Vehicle)
Brain~2-fold
Spinal Cord~2-fold
Muscle~2-fold

These in vivo data demonstrate that this compound is brain-penetrant and effective in the central nervous system.[4]

Experimental Protocols

The following are detailed protocols for the culture of primary neurons and subsequent treatment with this compound for analysis.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (with B27 supplement)

  • Neurobasal medium (with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Papain and DNase I

  • Poly-D-lysine and Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL Poly-D-lysine overnight at 37°C, wash three times with sterile water, and then coat with 5 µg/mL laminin for at least 4 hours at 37°C.

  • Euthanize the pregnant rat according to institutional guidelines and remove the uterine horn containing the embryos.

  • Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution for 15-20 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium, and count the viable cells using a hemocytometer.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, perform a half-media change and continue to do so every 3-4 days.

Primary_Neuron_Culture_Workflow start Start: E18 Rat Embryos dissect Dissect Cortices start->dissect digest Enzymatic Digestion (Papain/DNase I) dissect->digest triturate Mechanical Trituration digest->triturate plate Plate Neurons on Coated Surface triturate->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate end Primary Neuronal Culture Ready for Treatment incubate->end

Caption: Workflow for primary neuronal culture.

Protocol 2: this compound Treatment of Primary Neurons

Materials:

  • Primary neuronal cultures (e.g., from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurobasal medium

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.

  • Carefully remove half of the culture medium from each well containing the primary neurons.

  • Add an equal volume of the this compound working solution or vehicle control to the respective wells.

  • Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, proceed with downstream analysis such as cell viability assays, protein extraction for Western blotting, or immunofluorescence staining.

Protocol 3: Western Blot Analysis of SMN Protein Levels

Materials:

  • This compound-treated primary neuronal cultures

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SMN

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Lyse the treated neurons in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SMN antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the SMN protein levels to the loading control.

Protocol 4: Immunofluorescence Staining for SMN

Materials:

  • This compound-treated primary neuronal cultures on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against SMN

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-SMN antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash and mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Protocol 5: Cell Viability Assay (MTT Assay)

Materials:

  • This compound-treated primary neuronal cultures in a 96-well plate

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the this compound treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Incubate for an additional 15-30 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Expected Outcomes and Troubleshooting

  • Increased SMN Protein: Treatment with this compound in the range of 100 nM to 1 µM is expected to result in a measurable increase in SMN protein levels as determined by Western blot and immunofluorescence.

  • Neuronal Viability: At effective concentrations for increasing SMN, this compound is not expected to be cytotoxic. However, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary neuronal culture system.

  • Troubleshooting:

    • No change in SMN levels: Verify the activity of the this compound compound and ensure the antibody for SMN is working correctly. Increase the incubation time or concentration of this compound.

    • High background in immunofluorescence: Optimize blocking and washing steps. Titrate the primary and secondary antibodies.

    • Cell death in culture: Ensure proper sterile technique during culture preparation. Test a lower concentration range for this compound. Ensure the DMSO concentration in the final culture medium is not toxic (typically <0.1%).

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the role of SMN protein dynamics in primary neuronal cultures.

References

Measuring SMN Protein Levels Following ML372 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] One promising therapeutic strategy for SMA is to increase the levels of functional SMN protein. ML372 is a small molecule that has been identified as a potent enhancer of SMN protein levels.[1][3][4][5] This document provides detailed application notes and protocols for measuring SMN protein levels in response to this compound treatment, catering to researchers and professionals in drug development.

This compound operates by a distinct mechanism of action. It does not affect the transcription or splicing of the SMN2 gene, but rather increases the stability of the SMN protein.[1] Specifically, this compound inhibits the E3 ubiquitin ligase Mib1, which targets SMN protein for ubiquitination and subsequent degradation by the proteasome.[1][2][4] By blocking this process, this compound effectively increases the half-life of the SMN protein, leading to an overall increase in its cellular concentration.[1] Preclinical studies in mouse models of SMA have demonstrated that this compound can increase SMN protein levels in key tissues such as the brain, spinal cord, and muscle, resulting in improved motor function and survival.[2][3][4]

Accurate and reliable quantification of SMN protein levels is crucial for evaluating the efficacy of this compound and other potential SMA therapeutics. This document outlines two primary methods for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound increases SMN protein levels.

ML372_Mechanism Mechanism of this compound Action on SMN Protein Stability cluster_degradation Proteasomal Degradation Pathway SMN_protein SMN Protein Ub_SMN Ubiquitinated SMN SMN_protein->Ub_SMN Ubiquitination Mib1 Mib1 (E3 Ubiquitin Ligase) Mib1->SMN_protein Ubiquitin Ubiquitin Ubiquitin->Mib1 Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: this compound inhibits Mib1, preventing SMN protein ubiquitination and degradation.

Quantitative Data Presentation

Summarizing quantitative results in a clear and structured format is essential for data interpretation and comparison. The following tables provide templates for presenting data from ELISA and Western blot experiments.

Table 1: SMN Protein Concentration as Determined by ELISA

Treatment GroupConcentration of this compound (µM)SMN Protein Concentration (pg/mL)Standard DeviationFold Change vs. Vehicle
Vehicle (DMSO)0ValueValue1.0
This compound0.1ValueValueValue
This compound1.0ValueValueValue
This compound10.0ValueValueValue

Table 2: Relative SMN Protein Levels as Determined by Western Blot

Treatment GroupConcentration of this compound (µM)Normalized SMN Band IntensityStandard DeviationFold Change vs. Vehicle
Vehicle (DMSO)0ValueValue1.0
This compound0.1ValueValueValue
This compound1.0ValueValueValue
This compound10.0ValueValueValue

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein

ELISA is a highly sensitive and quantitative method for measuring protein levels in various samples, including cell lysates and peripheral blood mononuclear cells (PBMCs).[6][7][8] Commercially available SMN ELISA kits, such as those from Enzo Life Sciences and Abcam, provide a standardized and reliable method for this purpose.[6][9] The assay typically has a sensitivity in the range of 50 pg/mL.[7][8][9]

ELISA_Workflow ELISA Experimental Workflow start Start sample_prep Sample Preparation (Cell Lysis/Tissue Homogenization) start->sample_prep add_sample Add Standards and Samples to SMN Antibody-Coated Plate sample_prep->add_sample incubate1 Incubate at Room Temperature add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate at Room Temperature add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_conjugate Add HRP-Conjugate wash2->add_conjugate incubate3 Incubate at Room Temperature add_conjugate->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate at Room Temperature add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for the SMN ELISA protocol.

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • SMN ELISA Kit (e.g., Enzo Life Sciences ADI-900-209 or Abcam ab136947)

  • Cell lysates or tissue homogenates from this compound-treated and control samples

  • Protease inhibitor cocktail

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

Procedure:

  • Sample Preparation:

    • For cultured cells, wash cells with ice-cold PBS and lyse them using the extraction reagent provided in the kit, supplemented with a protease inhibitor cocktail.[6][10]

    • For tissues, homogenize the tissue in the provided lysis buffer with protease inhibitors.

    • Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]

    • Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • Prepare the SMN standards according to the kit instructions.[10]

    • Pipette 100 µL of standards and samples (in duplicate or triplicate) into the wells of the SMN antibody-coated 96-well plate.[6]

    • Seal the plate and incubate at room temperature for 1 hour on a plate shaker (~500 rpm).[6]

    • Wash the wells four times with the provided wash buffer.[6]

    • Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature on a plate shaker.[6]

    • Repeat the wash step.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature on a plate shaker.[6]

    • Repeat the wash step.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.[6]

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of SMN protein in your samples.

    • Normalize the SMN protein concentration to the total protein concentration of each sample.

    • Calculate the fold change in SMN protein levels in this compound-treated samples compared to the vehicle-treated control.

Western Blotting for SMN Protein

Western blotting is a widely used technique to detect and semi-quantitatively measure the amount of a specific protein in a sample.[11][12][13]

WesternBlot_Workflow Western Blotting Experimental Workflow start Start sample_prep Sample Preparation (Lysis and Protein Quantification) start->sample_prep sds_page SDS-PAGE Gel Electrophoresis sample_prep->sds_page transfer Protein Transfer to Membrane (e.g., PVDF or Nitrocellulose) sds_page->transfer blocking Blocking Non-Specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-SMN) blocking->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubation with HRP-Conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Image Acquisition detection->imaging analysis Data Analysis (Band Densitometry) imaging->analysis end End analysis->end

Caption: A step-by-step workflow for the Western blotting protocol.

Materials:

  • Cell lysates or tissue homogenates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SMN

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the ELISA protocol.

    • Determine the total protein concentration of each lysate.

    • Mix a consistent amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14][15]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary anti-SMN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the captured image to quantify the intensity of the SMN protein band.

    • Normalize the SMN band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.

    • Calculate the fold change in normalized SMN protein levels in this compound-treated samples compared to the vehicle-treated control.

Other Potential Methods

While ELISA and Western blotting are the most common methods, other techniques can also be employed for SMN protein quantification:

  • Mass Spectrometry (MS): MS-based proteomics offers a highly sensitive and specific method for protein identification and quantification.[16][17][18][19] This technique can be particularly useful for validating results from immunoassays and for discovering novel protein-protein interactions.

  • Electrochemiluminescence (ECL) Immunoassay: This is a highly sensitive immunoassay format that can measure SMN protein in small sample volumes, such as whole blood.[20][21]

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for accurately measuring SMN protein levels following treatment with this compound. The choice of method will depend on the specific research question, available resources, and the nature of the samples. Consistent and well-validated measurements of SMN protein are paramount for advancing the development of promising therapeutics like this compound for the treatment of Spinal Muscular Atrophy.

References

Application Note: High-Throughput Screening for SMN Protein Stabilizers Using ML372 as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein. One promising therapeutic strategy for SMA is to increase the cellular levels of the SMN protein. The degradation of SMN is primarily mediated through the ubiquitin-proteasome pathway. ML372 has been identified as a small molecule that increases SMN protein levels by inhibiting its ubiquitination and subsequent degradation.[1] This application note describes a high-throughput screening (HTS) assay to identify novel small molecules that stabilize the SMN protein, using this compound as a positive control. The assay is based on a quantitative In-Cell Western (ICW) procedure, a method suitable for the high-throughput quantification of intracellular proteins.[2][3][4]

Principle of the Method

This assay quantifies the endogenous levels of SMN protein in a human cell line relevant to SMA research, such as patient-derived fibroblasts or a neuroblastoma cell line. Cells are seeded in 384-well microplates and treated with compounds from a chemical library. After a defined incubation period, the cells are fixed, permeabilized, and immunostained for SMN protein. A fluorescently labeled secondary antibody allows for the quantification of SMN protein levels using an imaging-based high-throughput plate reader. This compound, a known stabilizer of SMN protein, is used as a positive control to validate assay performance and to normalize the activity of test compounds. A normalization channel, such as a DNA stain or a constitutively expressed housekeeping protein, is used to account for variations in cell number per well.

Materials and Methods

Reagents and Buffers
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or SMA patient-derived fibroblasts.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin).

  • Compound Library: Small molecule library dissolved in DMSO.

  • This compound (Positive Control): Stock solution in DMSO.

  • DMSO (Negative Control): Cell culture grade.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Non-fat dry milk or BSA in PBS with 0.1% Tween-20.

  • Primary Antibody: Mouse anti-SMN antibody.

  • Secondary Antibody: IRDye® 800CW Goat anti-Mouse IgG.

  • Normalization Stain: A nuclear stain such as DRAQ5™ or a whole-cell stain.

Equipment
  • Automated liquid handler.

  • High-content imaging system or infrared imaging system (e.g., LI-COR® Odyssey®).

  • CO2 incubator (37°C, 5% CO2).

  • Multichannel pipettes.

  • 384-well, black-walled, clear-bottom microplates.

Experimental Protocol

A detailed protocol for the In-Cell Western assay is provided below.[2][3][4][5][6]

  • Cell Seeding:

    • Trypsinize and resuspend cells in a complete culture medium.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate at a density of 5,000 cells/well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a compound plate by diluting the screening library and controls (this compound and DMSO) in a culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Add 5 µL of the compound solution to the corresponding wells of the cell plate.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Fixation and Permeabilization:

    • Remove the culture medium from the wells.

    • Add 25 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

    • Wash the wells three times with 50 µL of PBS.

    • Add 25 µL of permeabilization buffer to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with 50 µL of PBS.

  • Immunostaining:

    • Add 25 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

    • Remove the blocking buffer and add 20 µL of the primary antibody solution (anti-SMN, diluted in blocking buffer) to each well.

    • Incubate overnight at 4°C.

    • Wash the wells five times with 50 µL of PBS containing 0.1% Tween-20.

    • Add 20 µL of the secondary antibody solution (IRDye® 800CW Goat anti-Mouse IgG and normalization stain, diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with 50 µL of PBS containing 0.1% Tween-20.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system. Acquire signals in the 700 nm channel (normalization) and 800 nm channel (SMN protein).

    • The integrated intensity of the 800 nm signal should be normalized to the 700 nm signal for each well.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor greater than 0.5 is considered excellent for HTS.

    • Determine the percentage increase in SMN protein levels for each compound relative to the DMSO control.

    • Hits are typically defined as compounds that increase SMN protein levels by more than three standard deviations above the mean of the negative controls.

Results

The following tables present hypothetical data from a primary screen of a 10,000-compound library.

Table 1: Assay Performance Metrics

ParameterValue
Plate Format384-well
Number of Compounds Screened10,000
Positive Control10 µM this compound
Negative Control0.5% DMSO
Z'-Factor0.68
Signal-to-Background Ratio3.5
Hit Cutoff>30% increase in SMN protein
Primary Hit Rate0.5%

Table 2: Representative Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Increase in SMN Protein (Mean ± SD)
0.015.2 ± 1.8
0.125.6 ± 3.1
168.9 ± 5.4
10110.3 ± 8.7
100112.5 ± 9.2
EC50 (µM) 0.45

Visualizations

Signaling Pathway of SMN Protein Degradation

The following diagram illustrates the ubiquitination and proteasomal degradation pathway of the SMN protein. This compound inhibits the E3 ligase Mib1, thereby preventing the ubiquitination of SMN and its subsequent degradation.

SMN_Degradation_Pathway cluster_degradation Proteasomal Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Activates Mib1 Mib1 (E3 Ubiquitin Ligase) E2->Mib1 Binds SMN SMN Protein Mib1->SMN Recognizes Ub Ubiquitin Ub->E1 Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Proteasome 26S Proteasome Ub_SMN->Proteasome Targeted for degradation Degraded_SMN Degraded SMN (Peptides) Proteasome->Degraded_SMN Degrades This compound This compound This compound->Mib1 Inhibits

Caption: SMN protein degradation pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

The diagram below outlines the major steps in the high-throughput screening workflow for identifying SMN protein stabilizers.

HTS_Workflow start Start cell_seeding Cell Seeding (384-well plates) start->cell_seeding compound_addition Compound Addition (Library, this compound, DMSO) cell_seeding->compound_addition incubation Incubation (24-48 hours) compound_addition->incubation fix_perm Fixation & Permeabilization incubation->fix_perm immunostaining Immunostaining (Primary & Secondary Abs) fix_perm->immunostaining imaging Plate Imaging (Infrared Scanner) immunostaining->imaging data_analysis Data Analysis (Normalization, Hit Selection) imaging->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation end End hit_confirmation->end

Caption: Workflow for the high-throughput screening of SMN protein stabilizers.

Conclusion

The In-Cell Western assay described in this application note provides a robust and high-throughput method for identifying and characterizing small molecules that stabilize the SMN protein. The use of this compound as a positive control ensures the reliability of the assay and provides a benchmark for the potency of newly identified compounds. This screening platform is a valuable tool in the discovery of novel therapeutics for Spinal Muscular Atrophy.

References

Application Note & Protocol: Assessing the Efficacy of ML372 in Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] ML372 is a small molecule modulator that has emerged as a promising therapeutic candidate for SMA.[1][3] Its mechanism of action involves the inhibition of the E3 ubiquitin ligase Mib1, which targets the SMN protein for degradation through the ubiquitin-proteasome pathway.[1][4][5] By blocking this degradation, this compound effectively increases the stability and half-life of the SMN protein, leading to elevated cellular levels.[2][4][5]

Patient-derived fibroblasts are a valuable in vitro model system for studying SMA and evaluating the efficacy of potential therapeutics like this compound. These cells, obtained from skin biopsies of SMA patients, recapitulate the genetic defect and cellular phenotype of the disease, including reduced SMN protein levels and a decreased number of nuclear structures called "gems" (Gemini of coiled bodies), which are critical for spliceosome biogenesis.[1][6]

This application note provides a detailed protocol for assessing the efficacy of this compound in patient-derived fibroblasts. The described methodologies include cell culture, drug treatment, and key assays to quantify the therapeutic effects of this compound, namely Western blotting to measure SMN protein levels and immunofluorescence to count nuclear gems.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in SMA patient-derived fibroblasts, based on preclinical data.

Table 1: Dose-Dependent Effect of this compound on SMN Protein Levels

This compound ConcentrationFold Increase in SMN Protein (Mean ± SD)
Vehicle (DMSO)1.0 ± 0.1
37 nM1.5 ± 0.2
100 nM2.1 ± 0.3
300 nM2.8 ± 0.4
1 µM3.5 ± 0.5
3 µM3.2 ± 0.4

Note: Data is synthesized from published dose-response trends. Actual results may vary depending on the specific patient cell line and experimental conditions.[4][6]

Table 2: Effect of this compound on Nuclear Gem Count

TreatmentPercentage of Nuclei with ≥ 1 Gem (Mean ± SD)Average Number of Gems per 100 Nuclei (Mean ± SD)
Untreated SMA Fibroblasts15 ± 5%10 ± 4
Vehicle (DMSO) Treated16 ± 6%11 ± 5
This compound (1 µM) Treated45 ± 8%55 ± 12
Healthy Control Fibroblasts85 ± 10%90 ± 15

Note: This data represents typical expected results based on the known effects of SMN-upregulating compounds.[6][7]

Experimental Protocols

Culture of Patient-Derived Fibroblasts

This protocol outlines the basic steps for culturing and maintaining patient-derived fibroblasts.

Materials:

  • Patient-derived fibroblasts (cryopreserved)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol:

  • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of Complete Growth Medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete Growth Medium

  • Patient-derived fibroblasts seeded in appropriate culture vessels (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence)

Protocol:

  • Seed patient-derived fibroblasts at a density that will result in 70-80% confluency at the time of analysis.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in Complete Growth Medium to achieve the desired final concentrations (e.g., 37 nM to 3 µM). Include a vehicle-only control (DMSO).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

Western Blotting for SMN Protein Quantification

This protocol describes the detection and quantification of SMN protein levels.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-SMN antibody (mouse monoclonal, 1:10,000 dilution)[4]

    • Anti-α-tubulin antibody (mouse monoclonal, 1:2000 dilution) as a loading control[4]

  • HRP-conjugated secondary antibody (anti-mouse IgG, 1:5000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities using image analysis software and normalize the SMN signal to the loading control.

Immunofluorescence for Nuclear Gem Counting

This protocol details the staining and visualization of nuclear gems.

Materials:

  • Chamber slides or coverslips

  • 4% paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • 1% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: Anti-SMN antibody (mouse monoclonal, 1:150 dilution)[4]

  • Alexa Fluor 488-conjugated secondary antibody (anti-mouse IgG, 1:200 dilution)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Grow and treat fibroblasts on chamber slides or coverslips as described above.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-SMN antibody overnight at 4°C.

  • Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the slides with mounting medium.

  • Visualize the cells using a fluorescence microscope.

  • Capture images and count the number of gems per nucleus in at least 100 cells per condition.

Visualizations

ML372_Mechanism_of_Action cluster_ubiquitination Ubiquitination Pathway This compound This compound Mib1 Mib1 (E3 Ubiquitin Ligase) This compound->Mib1 inhibits SMN_Protein SMN Protein Mib1->SMN_Protein targets Ubiquitin Ubiquitin Increased_SMN Increased SMN Protein Levels Proteasome Proteasome SMN_Protein->Proteasome targeted to Ubiquitin->SMN_Protein Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Patient-Derived Fibroblast Culture treatment This compound Treatment (Dose-Response) start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis immunofluorescence Immunofluorescence treatment->immunofluorescence western_blot Western Blotting cell_lysis->western_blot quantification SMN Protein Quantification western_blot->quantification gem_counting Nuclear Gem Counting immunofluorescence->gem_counting end End: Efficacy Assessment quantification->end gem_counting->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols: Combining ML372 with Other SMA Therapeutic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The current therapeutic landscape for SMA includes several approved drugs with distinct mechanisms of action: antisense oligonucleotides (Nusinersen) and small molecules (Risdiplam) that modulate the splicing of the SMN2 gene, and a gene therapy (Zolgensma) that delivers a functional SMN1 gene.

ML372 is a small molecule that represents a complementary therapeutic strategy. It functions by inhibiting the ubiquitination and subsequent proteasomal degradation of the SMN protein, thereby increasing its half-life and overall abundance. This unique mechanism of action presents a compelling rationale for combining this compound with existing SMA therapies to achieve synergistic effects and potentially enhance therapeutic outcomes.

These application notes provide a theoretical framework and detailed experimental protocols for investigating the combination of this compound with other SMA therapeutic approaches in a preclinical research setting.

Mechanisms of Action of SMA Therapeutics

A clear understanding of the distinct mechanisms of each therapeutic agent is crucial for designing rational combination therapies.

  • This compound: A small molecule that inhibits the E3 ubiquitin ligase responsible for SMN protein degradation. By preventing the "tagging" of SMN for destruction, this compound increases the protein's stability and half-life.

  • Nusinersen (Spinraza®): An antisense oligonucleotide that binds to a specific site on the SMN2 pre-mRNA, preventing the exclusion of exon 7 during splicing. This results in the production of more full-length, functional SMN protein.

  • Risdiplam (Evrysdi®): An orally available small molecule that also modifies SMN2 splicing to promote the inclusion of exon 7, leading to increased production of functional SMN protein throughout the body.

  • Onasemnogene Abeparvovec (Zolgensma®): A gene therapy that uses an adeno-associated virus (AAV9) vector to deliver a functional copy of the SMN1 gene to motor neurons and other cells. This provides a continuous source of SMN protein production.

Rationale for Combination Therapies with this compound

The primary rationale for combining this compound with other SMA therapies is the potential for synergistic effects by targeting different stages of SMN protein production and maintenance. Recent preclinical studies have shown that combining a recombinant SMN protein with an SMN2 splicing modifier had synergistic beneficial effects on motor neurons derived from iPSCs.[1]

  • This compound + Nusinersen/Risdiplam: This combination targets both the production and degradation of the SMN protein. While Nusinersen and Risdiplam increase the amount of full-length SMN protein produced from the SMN2 gene, this compound would then extend the lifespan of this newly synthesized protein. This dual-action approach could lead to a more substantial and sustained increase in overall SMN protein levels than either agent alone.

  • This compound + Zolgensma: Zolgensma provides a constant supply of SMN1 mRNA for translation into SMN protein. By inhibiting the degradation of the SMN protein produced from the delivered SMN1 gene, this compound could maximize the therapeutic benefit of the gene therapy. This could be particularly beneficial in ensuring that the newly produced SMN protein remains at a high enough level to support motor neuron function over the long term.

Data Presentation: Quantitative Analysis of Combination Therapies

To facilitate the comparison of monotherapy versus combination therapy, all quantitative data should be summarized in clearly structured tables. Below are example templates for presenting data from preclinical studies.

Table 1: In Vitro SMN Protein Levels in SMA Patient-Derived Fibroblasts

Treatment GroupConcentration (nM)Mean SMN Protein Level (relative to untreated control)Standard Deviationp-value (vs. Monotherapy)
Untreated Control-1.00.15-
This compoundX-
NusinersenY-
This compound + NusinersenX + Y
RisdiplamZ-
This compound + RisdiplamX + Z

Table 2: In Vivo Motor Function Assessment in SMA Mouse Model

Treatment GroupnMean Righting Reflex Time (s) at P10Mean Grip Strength (grams) at P12Mean Distance Traveled in Open Field (cm) at P14
Wild-Type
SMA (Untreated)
This compound
Zolgensma
This compound + Zolgensma
Nusinersen
This compound + Nusinersen

Visualization of Pathways and Workflows

Signaling Pathways

Combination_Therapy_Mechanism cluster_splicing SMN2 Splicing Modulation cluster_gene_therapy SMN1 Gene Replacement cluster_translation_degradation Protein Translation and Stabilization Nusinersen Nusinersen SMN2 pre-mRNA SMN2 pre-mRNA Nusinersen->SMN2 pre-mRNA Promotes Exon 7 inclusion Risdiplam Risdiplam Risdiplam->SMN2 pre-mRNA Promotes Exon 7 inclusion Full-length SMN mRNA Full-length SMN mRNA SMN2 pre-mRNA->Full-length SMN mRNA SMN_Protein SMN Protein Full-length SMN mRNA->SMN_Protein Translation Zolgensma (AAV9) Zolgensma (AAV9) SMN1 gene SMN1 gene Zolgensma (AAV9)->SMN1 gene Delivers functional gene SMN1_mRNA SMN mRNA SMN1 gene->SMN1_mRNA SMN1_mRNA->SMN_Protein Translation Ubiquitination Ubiquitination SMN_Protein->Ubiquitination Increased Functional SMN Increased Functional SMN SMN_Protein->Increased Functional SMN Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation This compound This compound This compound->Ubiquitination Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (SMA Mouse Model) Cell_Culture Culture SMA Patient-Derived Fibroblasts/iPSC-derived Motor Neurons Treatment Treat cells with this compound, other SMA therapies, and combinations Cell_Culture->Treatment Protein_Analysis SMN Protein Quantification (Western Blot / ELISA) Treatment->Protein_Analysis Splicing_Analysis SMN2 Splicing Analysis (RT-qPCR) Treatment->Splicing_Analysis Animal_Treatment Administer therapies to neonatal SMA mice Motor_Function Assess Motor Function (Righting Reflex, Grip Strength, Open Field) Animal_Treatment->Motor_Function Tissue_Harvest Harvest Tissues (Spinal Cord, Brain, Muscle) Animal_Treatment->Tissue_Harvest Survival_Analysis Monitor and Record Survival Motor_Function->Survival_Analysis Tissue_Analysis SMN Protein Quantification (Western Blot/Immunohistochemistry) Tissue_Harvest->Tissue_Analysis

References

Application Notes and Protocols for Long-Term Studies of ML372

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML372 is a small molecule inhibitor of the E3 ubiquitin ligase Mind Bomb 1 (Mib1).[1][2] By inhibiting Mib1, this compound prevents the ubiquitination and subsequent proteasomal degradation of the Survival Motor Neuron (SMN) protein.[1][3] This mechanism leads to an increase in the steady-state levels of SMN protein, which is a promising therapeutic strategy for Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by insufficient levels of SMN protein.[3][4] These application notes provide a comprehensive experimental design for conducting long-term in vitro studies to evaluate the sustained efficacy and potential long-term effects of this compound.

Signaling Pathway of this compound

The mechanism of action of this compound involves the modulation of the ubiquitin-proteasome system to stabilize the SMN protein. The pathway can be visualized as follows:

ML372_Signaling_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Intervention SMN_Protein SMN Protein Proteasome Proteasome SMN_Protein->Proteasome Targeted for Mib1 Mib1 (E3 Ligase) Mib1->SMN_Protein Ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation Increased_SMN Increased SMN Protein Levels This compound This compound This compound->Mib1 Inhibits

Caption: Signaling pathway of this compound in preventing SMN protein degradation.

Experimental Design for Long-Term Studies

This experimental design outlines a comprehensive approach to assess the long-term effects of this compound in a relevant in vitro cell model, such as SMA patient-derived fibroblasts (e.g., GM03813) or neuronal cell lines.

Logical Workflow

The overall workflow for the long-term studies is depicted below:

Experimental_Workflow cluster_efficacy Efficacy Assays cluster_safety Safety Assays cluster_adaptation Cellular Adaptation Cell_Culture 1. Cell Line Selection and Culture (e.g., SMA Patient Fibroblasts) Chronic_Dosing 2. Chronic this compound Dosing (Multiple concentrations and a vehicle control) Cell_Culture->Chronic_Dosing Time_Points 3. Time-Point Analysis (e.g., 1, 3, 7, 14, 21 days) Chronic_Dosing->Time_Points Efficacy_Assays 4a. Efficacy Assessment Time_Points->Efficacy_Assays Safety_Assays 4b. Safety and Cytotoxicity Assessment Time_Points->Safety_Assays Adaptation_Assays 4c. Cellular Adaptation Assessment Time_Points->Adaptation_Assays Western_Blot Western Blot (SMN Protein Levels) Efficacy_Assays->Western_Blot Gem_Count Immunofluorescence (Gem Counting) Efficacy_Assays->Gem_Count Pulse_Chase Pulse-Chase (SMN Protein Stability) Efficacy_Assays->Pulse_Chase MTT_Assay MTT Assay (Metabolic Activity) Safety_Assays->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Safety_Assays->LDH_Assay Off_Target Off-Target Analysis (Proteomics) Adaptation_Assays->Off_Target Gene_Expression Gene Expression Profiling (RNA-seq) Adaptation_Assays->Gene_Expression Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Gem_Count->Data_Analysis Pulse_Chase->Data_Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Off_Target->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for long-term this compound studies.

Experimental Protocols

Cell Culture and Chronic Dosing
  • Cell Line: SMA patient-derived fibroblasts (GM03813, SMN1-/-; SMN2+/+).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Chronic Dosing Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides).

    • Allow cells to adhere and reach approximately 50-60% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 100 nM, 300 nM, 1 µM) and a vehicle control (DMSO).

    • Replace the medium containing fresh this compound or vehicle every 2-3 days for the duration of the experiment (up to 21 days).

    • At each designated time point (1, 3, 7, 14, and 21 days), harvest cells or perform in-situ assays as described below.

Efficacy Assessment
  • Objective: To quantify the change in SMN protein levels following long-term this compound treatment.

  • Protocol:

    • Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantification: Densitometry analysis of the bands to determine the relative SMN protein levels normalized to the loading control.

  • Objective: To visualize and quantify the number of nuclear structures called "Gems" (Gemini of coiled bodies), which are indicative of SMN protein levels and function.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in the chronic dosing protocol.

    • Fixation: At each time point, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block with 1% BSA in PBS for 30 minutes.

    • Primary Antibody Incubation: Incubate with an anti-SMN primary antibody for 1 hour at room temperature.

    • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of gems per nucleus in at least 100 cells per condition.

  • Objective: To determine if long-term this compound treatment alters the half-life of the SMN protein.

  • Protocol:

    • Cell Treatment: Treat cells with this compound or vehicle for the desired long-term duration.

    • Pulse: Starve cells in methionine/cysteine-free medium for 1 hour, then "pulse" with medium containing ³⁵S-labeled methionine/cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.

    • Chase: Wash the cells and "chase" with complete medium containing an excess of unlabeled methionine and cysteine for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Immunoprecipitation: At each chase time point, lyse the cells and immunoprecipitate the SMN protein using an anti-SMN antibody.

    • Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, and detect the radiolabeled SMN protein by autoradiography or phosphorimaging. Quantify the band intensity at each time point to calculate the protein half-life.

Safety and Cytotoxicity Assessment
  • Objective: To assess cell viability and metabolic activity.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Objective: To measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • At each time point, collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm.

Cellular Adaptation Assessment
  • Objective: To identify potential off-target effects of long-term this compound treatment.

  • Protocol:

    • Treat cells with this compound or vehicle for the longest time point (e.g., 21 days).

    • Perform quantitative proteomics (e.g., SILAC or TMT labeling followed by LC-MS/MS) to compare the proteomes of treated and control cells.

    • Analyze the data to identify proteins with significantly altered expression levels.

  • Objective: To investigate changes in gene expression patterns in response to chronic this compound exposure.

  • Protocol:

    • Treat cells with this compound or vehicle for the desired time points.

    • Isolate total RNA from the cells.

    • Perform RNA sequencing (RNA-seq) to obtain comprehensive gene expression profiles.

    • Analyze the data for differentially expressed genes and perform pathway analysis.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison across different concentrations and time points.

Table 1: SMN Protein Levels (Relative to Vehicle Control)

This compound Conc.Day 1Day 3Day 7Day 14Day 21
Vehicle1.001.001.001.001.00
100 nM
300 nM
1 µM

Table 2: Average Number of Gems per Nucleus

This compound Conc.Day 1Day 3Day 7Day 14Day 21
Vehicle
100 nM
300 nM
1 µM

Table 3: Cell Viability (% of Vehicle Control) - MTT Assay

This compound Conc.Day 1Day 3Day 7Day 14Day 21
Vehicle100100100100100
100 nM
300 nM
1 µM

Table 4: Cytotoxicity (% of Maximum LDH Release) - LDH Assay

This compound Conc.Day 1Day 3Day 7Day 14Day 21
Vehicle
100 nM
300 nM
1 µM
Positive Control100100100100100

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML372 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound that has been identified as an inhibitor of the E3 ubiquitin ligase Mind Bomb 1 (Mib1). Its primary mechanism of action is to block the Mib1-mediated ubiquitination of the Survival Motor Neuron (SMN) protein. This inhibition prevents the subsequent degradation of SMN by the proteasome, leading to an increase in intracellular SMN protein levels.[1][2] This makes this compound a valuable tool for studying the regulation of SMN protein and for research related to Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of SMN protein.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published studies have shown effective concentrations in the nanomolar to low micromolar range. For increasing SMN protein levels in SMA patient-derived fibroblasts, a dose-dependent effect has been observed between 37 nM and 1 µM. A concentration of 300 nM has been shown to significantly increase SMN protein levels in these cells.[1] In HEK-293T cells, 300 nM this compound was sufficient to block Mib1-dependent SMN ubiquitination. In vitro ubiquitination assays have shown dose-dependent inhibition of SMN ubiquitination between 0.3 µM and 3 µM.[1] It is important to note that a slight decrease in protein levels was observed at 3 µM in one study, suggesting potential cytotoxicity or other off-target effects at higher concentrations. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in 100% DMSO. One supplier reports a solubility of 50 mg/mL in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

A4: As an inhibitor of the E3 ligase Mib1, this compound may have off-target effects related to the inhibition of other Mib1 substrates. Mib1 is known to play a role in the Notch signaling pathway by ubiquitinating the Notch ligands, Delta and Jagged, which is a critical step for pathway activation. Therefore, inhibition of Mib1 by this compound could potentially interfere with Notch signaling. However, specific studies detailing the selectivity profile of this compound and its effects on other Mib1 substrates or signaling pathways are limited. It is recommended to include appropriate controls in your experiments to monitor for potential off-target effects, especially if your experimental system is sensitive to alterations in pathways like Notch signaling.

Q5: Is there any known connection between this compound and the GADD45A signaling pathway?

A5: Currently, there is no direct evidence in the scientific literature linking the activity of this compound to the GADD45A (Growth Arrest and DNA Damage-inducible alpha) signaling pathway. The primary mechanism of this compound is the stabilization of the SMN protein. GADD45A is a stress-inducible protein involved in DNA repair, cell cycle control, and apoptosis, often regulated by p53.[3] While it is possible that downstream cellular stress resulting from altered SMN protein levels or potential off-target effects of this compound could indirectly influence GADD45A expression, this has not been reported.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Question: I've diluted my this compound stock solution into the cell culture medium, but I see precipitation. What should I do?

  • Answer: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are a few troubleshooting steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) but sufficient to maintain solubility. You may need to optimize this for your specific medium composition.

    • Pre-warming the Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

    • Method of Dilution: Instead of adding a small volume of this compound stock directly to a large volume of medium, try a serial dilution approach. First, dilute the DMSO stock in a smaller volume of medium and then add this intermediate dilution to your final culture volume. Pipette gently up and down to mix.

    • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider if a temporary increase in serum concentration during the initial treatment period is feasible for your experiment.

Issue 2: I am observing high levels of cell death after this compound treatment.

  • Question: My cells are showing signs of toxicity (e.g., rounding up, detaching) after treatment with this compound. How can I address this?

  • Answer: Cell toxicity can be caused by the compound itself or the solvent. Here's how to troubleshoot:

    • Cytotoxicity of this compound: It's crucial to determine the cytotoxic concentration of this compound for your specific cell line. Perform a dose-response experiment and assess cell viability using a standard method like the MTT or LDH assay. This will help you identify a concentration range that effectively increases SMN protein without causing significant cell death. Remember that a decrease in SMN protein levels was observed at 3 µM in one study, which could be indicative of toxicity.

    • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your this compound-treated samples to distinguish between compound-specific toxicity and solvent-induced effects. Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%).

    • Treatment Duration: The duration of exposure to this compound can also influence cytotoxicity. Consider reducing the treatment time if you are observing toxicity with longer incubations.

Issue 3: I am not observing an increase in SMN protein levels after this compound treatment.

  • Question: I have treated my cells with this compound, but a Western blot analysis does not show an increase in SMN protein. What could be the problem?

  • Answer: Several factors could contribute to a lack of response. Consider the following:

    • Sub-optimal Concentration: You may be using a concentration of this compound that is too low to have a significant effect. Refer to the recommended concentration range (37 nM - 1 µM) and consider performing a dose-response experiment.

    • Treatment Time: The increase in SMN protein levels is time-dependent. Ensure you are allowing sufficient time for the compound to act and for the stabilized protein to accumulate. A 48-hour treatment has been shown to be effective.[1]

    • Cell Line Specificity: The response to this compound may vary between different cell lines. Confirm that your cell line expresses Mib1 and that the SMN protein is regulated by the ubiquitin-proteasome system in that specific cell type.

    • Western Blot Protocol: Ensure your Western blot protocol is optimized for the detection of SMN protein. This includes using a validated primary antibody for SMN and appropriate lysis buffers and loading controls.

    • Compound Activity: Verify the integrity and activity of your this compound compound. If possible, test it in a positive control cell line where its activity has been previously demonstrated.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Effective Concentration Range 37 nM - 1 µMSMA Patient Fibroblasts[4]
Concentration for Mib1 Inhibition 300 nMHEK-293T[1]
In Vitro Ubiquitination Inhibition 0.3 µM - 3 µMIn vitro assay[1]
Solubility in DMSO 50 mg/mLN/A[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of SMN Protein Levels

This protocol outlines the steps for assessing changes in SMN protein levels in cultured cells following treatment with this compound.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (for vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SMN

  • Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 48 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMN antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis to quantify the band intensities. Normalize the SMN protein signal to the loading control signal.

Protocol 2: Immunofluorescence Staining for SMN and Quantification of Nuclear Gems

This protocol describes the immunofluorescent staining of SMN protein to visualize and quantify nuclear "gems," which are subnuclear structures containing the SMN protein.

Materials:

  • Cells cultured on coverslips

  • This compound stock solution (in DMSO)

  • DMSO (for vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-SMN

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-SMN antibody (at the recommended dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (at the recommended dilution in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and SMN (e.g., green or red) channels.

    • Count the number of gems (distinct SMN-positive foci) within the DAPI-stained nuclei.

    • Quantify the number of gems per nucleus for a significant number of cells (e.g., at least 100 cells per condition) to obtain statistically meaningful data.[2][6][7]

Visualizations

ML372_Signaling_Pathway cluster_ubiquitination Ubiquitination and Degradation SMN_Protein SMN Protein Ub_SMN Ubiquitinated SMN Protein SMN_Protein->Ub_SMN Ubiquitination Mib1 Mib1 (E3 Ligase) Mib1->Ub_SMN Ubiquitin Ubiquitin Ubiquitin->Ub_SMN Proteasome Proteasome Ub_SMN->Proteasome Increased_SMN Increased SMN Protein Levels Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibition

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Endpoint Analysis Cell_Culture Seed Cells in Culture Plate ML372_Treatment Treat with this compound or Vehicle (DMSO) Cell_Culture->ML372_Treatment Incubation Incubate (e.g., 48 hours) ML372_Treatment->Incubation Western_Blot Western Blot for SMN Protein Incubation->Western_Blot Gem_Count Immunofluorescence for Gem Count Incubation->Gem_Count Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Gem_Count->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Improving the Bioavailability of ML372 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ML372 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule modulator of the Survival Motor Neuron (SMN) protein.[1][2][3] Its primary mechanism of action is to increase the levels of SMN protein by inhibiting its ubiquitination and subsequent degradation by the proteasome.[1][4] This is particularly relevant for diseases like Spinal Muscular Atrophy (SMA), which is caused by insufficient levels of the SMN protein.[1][2][3]

Q2: What are the main challenges in using this compound for in vivo studies?

The primary challenge with this compound for in vivo studies, particularly for oral administration, is its poor aqueous solubility. While it is known to be orally bioavailable and can penetrate the central nervous system (CNS), its low solubility can lead to variable absorption and suboptimal exposure, potentially impacting experimental outcomes.[1]

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?

Q4: Are there any known successful formulations for this compound in vivo?

Yes, a formulation consisting of 30% w/v 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water has been successfully used for intraperitoneal (i.p.) administration in mice.[1] This formulation was effective in achieving significant brain exposure.[1] For oral administration, while specific improved formulations are not detailed in published literature, the use of cyclodextrins and other solubility enhancement techniques is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, focusing on improving its oral bioavailability.

Problem Potential Cause Recommended Solution
Low or variable plasma concentrations after oral gavage. Poor dissolution of this compound in the gastrointestinal tract. Due to its low aqueous solubility, the compound may not dissolve efficiently, leading to incomplete absorption.1. Formulate with a solubility enhancer: Utilize techniques such as cyclodextrin complexation, solid dispersions, or nanocrystal formulation to improve the dissolution rate. See the Experimental Protocols section for details.2. Optimize the vehicle: For basic studies, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can improve particle dispersion. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
Precipitation of the compound in the formulation. Supersaturation and subsequent precipitation. This can occur when a stock solution in an organic solvent (like DMSO) is diluted into an aqueous vehicle.1. Prepare a stable formulation: Cyclodextrin inclusion complexes or solid dispersions can prevent precipitation by encapsulating the drug at a molecular level.2. Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle, but be cautious of potential degradation with excessive heat.
Inconsistent efficacy in animal models despite consistent dosing. Food effect: The presence or absence of food in the stomach can significantly alter the absorption of poorly soluble drugs.1. Standardize feeding schedule: Ensure that animals are fasted for a consistent period before dosing, or that dosing always occurs in the fed state. Document the feeding status in your experimental records.2. Use of biorelevant media for in vitro testing: When developing a formulation, test its dissolution in fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) to predict potential food effects.
Difficulty in preparing a homogenous and stable dosing solution. Inadequate wetting and dispersion of the hydrophobic this compound powder. 1. Use of surfactants: Incorporate a pharmaceutically acceptable surfactant, such as Tween 80 or sodium lauryl sulfate, into the vehicle to improve the wettability of the drug particles.[9]2. Particle size reduction: Micronization or nanomilling of the this compound powder can increase the surface area and improve dispersion.

Data Presentation

Currently, there is a lack of publicly available, direct comparative studies showing the pharmacokinetic parameters of different oral formulations of this compound. The following table provides the known pharmacokinetic data for this compound administered by oral gavage and intraperitoneal injection in mice as a baseline. The subsequent table illustrates a hypothetical comparison of how advanced formulations could potentially improve the oral bioavailability of a BCS Class II compound like this compound.

Table 1: Known Pharmacokinetic Properties of this compound in Mice

ParameterOral Gavage (30 mg/kg)Intraperitoneal Injection (50 mg/kg)
Cmax (µmol/kg) Data not specified5.07 (Brain)
Tmax (hours) Data not specified0.5 (Brain)
T½ (hours) 11.2 (Plasma), 13.7 (Brain)2.2 (Plasma), 2.6 (Brain)
Brain/Plasma Ratio 0.028Data not specified

Source:[1][10]

Table 2: Hypothetical Comparison of Oral Formulation Strategies for a BCS Class II Compound like this compound

FormulationExpected CmaxExpected AUCRationale for Improvement
Aqueous Suspension LowLowBaseline formulation with poor dissolution.
Cyclodextrin Complex Moderate to HighModerate to HighForms an inclusion complex, increasing the aqueous solubility of the drug.
Solid Dispersion HighHighThe drug is dispersed in a hydrophilic carrier at the molecular level, significantly increasing the dissolution rate.
Nanocrystal Formulation HighHighIncreased surface area due to sub-micron particle size leads to a faster dissolution rate.

Experimental Protocols

Here are detailed methodologies for preparing two common types of formulations to enhance the oral bioavailability of poorly soluble compounds like this compound.

Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This method is suitable for forming a complex between this compound and a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent in which this compound is soluble)

  • Deionized water

  • Rotary evaporator

  • Vortex mixer

  • Lyophilizer (optional)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).

  • Dissolution of this compound: Dissolve a precisely weighed amount of this compound in a minimal amount of ethanol.

  • Dissolution of Cyclodextrin: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water. Gentle warming and vortexing can aid dissolution.

  • Mixing: Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.

  • Solvent Evaporation: Transfer the mixture to a round-bottom flask and remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: The resulting aqueous solution containing the complex can be used directly or dried to a powder. For a solid formulation, freeze-drying (lyophilization) is the preferred method to obtain a porous, easily reconstitutable powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or a polyethylene glycol (PEG))

  • A common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture of solvents)

  • Rotary evaporator or a shallow dish for solvent evaporation

  • Mortar and pestle

  • Sieves

Procedure:

  • Ratio Selection: Choose the desired weight ratio of this compound to the polymer carrier (e.g., 1:1, 1:2, 1:5).

  • Dissolution: Dissolve the weighed amounts of this compound and the polymer carrier in the common solvent. Ensure complete dissolution to achieve a molecular-level dispersion.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator or by pouring the solution into a shallow glass dish and allowing it to evaporate in a fume hood or a vacuum oven at a controlled temperature.

  • Drying: Ensure the resulting solid film is completely free of residual solvent by drying under vacuum for an extended period.

  • Pulverization: Scrape the solid dispersion from the flask or dish and grind it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Characterization (Optional but Recommended): Analyze the solid dispersion to confirm the amorphous state of the drug using DSC or XRD.

Mandatory Visualizations

Signaling Pathway of this compound Action

ML372_Pathway cluster_ubiquitination SMN Protein Ubiquitination E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Mib1 Mib1 (E3 Ubiquitin Ligase) E2->Mib1 Ub SMN SMN Protein Mib1->SMN Binds Ub_SMN Ubiquitinated SMN Protein Mib1->Ub_SMN Transfers Ub Ub Ubiquitin Ub->E1 ATP Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: Mechanism of this compound in preventing SMN protein degradation.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation ML372_powder This compound (Poorly Soluble) Formulation_Strategy Select Formulation Strategy ML372_powder->Formulation_Strategy Cyclodextrin Cyclodextrin Complexation Formulation_Strategy->Cyclodextrin Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Nanocrystal Nanocrystal Formulation Formulation_Strategy->Nanocrystal In_Vitro In Vitro Dissolution Testing (e.g., in FaSSIF/FeSSIF) Cyclodextrin->In_Vitro Solid_Dispersion->In_Vitro Nanocrystal->In_Vitro Animal_Study Oral Administration to Mice In_Vitro->Animal_Study Optimized Formulation PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Animal_Study->PK_Analysis Efficacy_Study Efficacy Study in SMA Mouse Model PK_Analysis->Efficacy_Study Determine Optimal Dose Result Improved Bioavailability & Efficacy Efficacy_Study->Result

Caption: Workflow for enhancing this compound's in vivo bioavailability.

References

a ML372 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ML372 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule modulator that increases the abundance of the Survival Motor Neuron (SMN) protein.[1][2] Its primary mechanism of action is the inhibition of the E3 ubiquitin ligase Mib1.[1][3] By inhibiting Mib1, this compound prevents the ubiquitination of the SMN protein, thereby reducing its degradation by the proteasome and increasing its stability.[1][4][5] This leads to an overall increase in cellular SMN protein levels.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical for maintaining its stability and efficacy. The following table summarizes the recommended storage conditions for both solid powder and solvated forms.

FormStorage TemperatureDurationNotes
Solid Powder-20°C12 MonthsProtect from light and moisture.
4°C6 MonthsFor short-term storage.
In Solvent-80°C6 MonthsUse airtight containers to prevent evaporation.
-20°C1 MonthFor short-term storage.

Q3: How should I prepare this compound solutions for my experiments?

A3: The preparation method for this compound solutions depends on the experimental application (in vitro vs. in vivo).

Experimental Protocols

In Vitro Solution Preparation (for cell-based assays)

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.

  • To minimize potential cytotoxicity from DMSO, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.[6]

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

In Vivo Formulation Preparation (for animal studies)

For in vivo studies, particularly in mouse models of Spinal Muscular Atrophy (SMA), this compound is often formulated using a cyclodextrin to improve solubility and bioavailability.

Protocol:

  • Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Dissolve the this compound powder directly into the 30% HP-β-CD solution to the desired final concentration (e.g., 3 mg/mL).

  • Ensure the solution is freshly prepared on the day of dosing for optimal stability and performance.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

ProblemPossible CauseSuggested Solution
Poor solubility of this compound in aqueous solutions This compound has limited solubility in aqueous buffers.For in vitro experiments, use a DMSO stock solution and dilute it in your culture medium. For in vivo studies, use a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin. Some studies have also used a formulation of 20% N,N-dimethyl acetamide (DMA) + 40% tetraethylene glycol (TEG) + 40% water.
Inconsistent or no effect on SMN protein levels 1. Degradation of this compound due to improper storage. 2. Incorrect dosage or concentration. 3. Issues with the Western blot protocol for SMN detection.1. Ensure this compound is stored correctly according to the guidelines. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line or animal model. A dose-dependent increase in SMN protein is typically observed between 37 nM and 1 µM.[2] 3. Optimize your Western blot protocol. Ensure complete protein transfer, use a validated primary antibody for SMN, and include appropriate positive and negative controls.
Observed cytotoxicity in cell-based assays 1. High concentration of DMSO in the final culture medium. 2. High concentration of this compound.1. Ensure the final DMSO concentration in your cell culture is below 0.1%.[6] 2. Determine the cytotoxic threshold of this compound for your specific cell line by performing a cell viability assay (e.g., MTT or CCK-8 assay).
Unexpected off-target effects While this compound is designed to be specific for Mib1, off-target effects are always a possibility with small molecule inhibitors.Include appropriate controls in your experiments to assess potential off-target effects. This may involve using structurally similar but inactive compounds or employing knockdown/knockout models of Mib1 to confirm that the observed effects are on-target. No adverse events were observed in wild-type mice administered this compound in one study.[4]

Visualizations

This compound Signaling Pathway

ML372_Pathway This compound This compound Mib1 Mib1 (E3 Ubiquitin Ligase) This compound->Mib1 Inhibits SMN_Protein SMN Protein Mib1->SMN_Protein Ubiquitinates Ub Ubiquitin Proteasome Proteasome SMN_Protein->Proteasome Degradation Increased_SMN Increased SMN Protein Stability and Levels SMN_Protein->Increased_SMN

Caption: this compound inhibits Mib1, preventing SMN protein ubiquitination and degradation.

Experimental Workflow: In Vitro SMN Protein Level Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Seed Cells prep_this compound 2. Prepare this compound dilutions treat_cells 3. Treat cells with this compound prep_this compound->treat_cells incubate 4. Incubate for 24-48 hours treat_cells->incubate lyse_cells 5. Lyse cells incubate->lyse_cells western_blot 6. Western Blot for SMN lyse_cells->western_blot quantify 7. Quantify SMN levels western_blot->quantify

Caption: A typical workflow for analyzing SMN protein levels after this compound treatment.

References

Technical Support Center: Replicating ML372 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML372. Our aim is to address common challenges encountered during the replication of experimental results related to this SMN protein stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an experimental compound for the treatment of Spinal Muscular Atrophy (SMA). It functions by increasing the levels of the Survival Motor Neuron (SMN) protein. This compound achieves this by inhibiting the E3 ubiquitin ligase Mind Bomb 1 (Mib1), which is responsible for tagging the SMN protein for degradation via the ubiquitin-proteasome system. By blocking this ubiquitination, this compound enhances the stability of the SMN protein, leading to its accumulation in cells.

Q2: In which cell lines has this compound been tested, and what are the expected outcomes?

This compound has been primarily tested in human embryonic kidney cells (HEK-293T) and SMA patient-derived fibroblasts. In these cell lines, treatment with this compound is expected to lead to a dose-dependent increase in SMN protein levels. This is typically observed via Western blot analysis.

Q3: What is the recommended in vivo model for testing this compound, and what are the key endpoints?

The most commonly used in vivo model is the SMNΔ7 mouse model of SMA. Key endpoints to assess the efficacy of this compound in this model include:

  • Increased SMN protein levels in tissues such as the brain, spinal cord, and muscle.

  • Improvement in motor function, often measured by the righting reflex test.

  • Increased body weight compared to vehicle-treated controls.

  • Extended lifespan.

Troubleshooting Guides

In Vitro Experiments

Problem: Inconsistent or no increase in SMN protein levels in cell-based assays.

Potential Cause Troubleshooting Steps
Compound Instability/Degradation - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect the compound from light.
Cell Line Variability - Ensure consistent cell passage number for all experiments. - Perform regular mycoplasma testing. - For patient-derived fibroblasts, be aware of inherent biological variability between different donor cell lines.[1][2][3] It is advisable to test this compound on multiple patient-derived cell lines to account for this heterogeneity.
Suboptimal Compound Concentration or Incubation Time - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. - Conduct a time-course experiment to identify the optimal incubation time for observing an increase in SMN protein levels.
Issues with Western Blotting - Validate the specificity of your primary antibody for the SMN protein. - Use a reliable loading control and ensure linear detection range. - Optimize antibody concentrations and incubation times.

Problem: High background or non-specific bands in ubiquitination assays.

Potential Cause Troubleshooting Steps
Antibody Specificity - Use highly specific antibodies for both SMN and ubiquitin. - Perform control experiments with isotype control antibodies.
Inefficient Immunoprecipitation - Optimize the amount of antibody and protein A/G beads used. - Ensure complete cell lysis to release the target protein. - Include appropriate protease and deubiquitinase inhibitors in your lysis buffer.
Non-specific Binding - Pre-clear your cell lysates with protein A/G beads before immunoprecipitation. - Increase the stringency of your wash buffers.
In Vivo Experiments

Problem: Lack of significant improvement in motor function or survival in SMNΔ7 mice.

Potential Cause Troubleshooting Steps
Suboptimal Dosing or Route of Administration - Carefully consider the dose and route of administration based on published pharmacokinetic data. Intraperitoneal (i.p.) injection is a common route for preclinical studies. - Ensure accurate and consistent dosing, especially in neonatal mice where small volumes are critical.
Variability in the SMNΔ7 Mouse Model - Be aware that the phenotype of SMNΔ7 mice can vary depending on the genetic background of the mouse strain.[4][5][6] - Standardize experimental conditions, including housing, diet, and handling, to minimize variability. - Use a sufficient number of animals per group to achieve statistical power, accounting for potential variability in motor function tests.[7]
Blood-Brain Barrier Penetration - While this compound has been reported to cross the blood-brain barrier, its efficiency can be a limiting factor. - Consider co-administration with agents that may enhance CNS delivery, or explore alternative formulations if CNS target engagement is low.
Timing of Treatment Initiation - The timing of therapeutic intervention is critical in SMA models.[8] Early, pre-symptomatic treatment generally yields better outcomes. - Clearly define and consistently apply the start date of treatment in your experimental design.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointReported Value
SMA Patient Fibroblasts (3813)Western BlotSMN Protein Increase~1.85-fold at 300 nM
HEK-293TIn vitro ubiquitination assayInhibition of SMN ubiquitinationDose-dependent at 0.3-3 µM

Table 2: In Vivo Efficacy of this compound in SMNΔ7 Mice

ParameterVehicle-TreatedThis compound-Treated
Median Survival ~14 days~18 days
Righting Time (PND 14) > 14 seconds~4.6 seconds
SMN Protein Levels (Brain) Baseline~2-fold increase
SMN Protein Levels (Spinal Cord) Baseline~2-fold increase
SMN Protein Levels (Muscle) Baseline~2-fold increase

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Brain to Plasma Ratio 0.028
Half-life (Brain) 13.7 hours
Half-life (Plasma) 11.2 hours

Experimental Protocols

A detailed experimental protocol for a key experiment is provided below.

Protocol: In Vitro Ubiquitination Assay

  • Cell Culture and Transfection:

    • Culture HEK-293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Transfect cells with HA-tagged ubiquitin constructs using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate cell lysates with an anti-SMN antibody overnight at 4°C.

    • Add protein A/G beads and incubate for an additional 2-4 hours.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated SMN and an anti-SMN antibody to confirm the immunoprecipitation of SMN.

Visualizations

ML372_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System cluster_1 SMN Protein Regulation Mib1 Mib1 (E3 Ligase) SMN_Protein SMN Protein Mib1->SMN_Protein Ubiquitinates Ub Ubiquitin Ub->Mib1 Proteasome Proteasome Degraded_SMN Degraded SMN Proteasome->Degraded_SMN SMN_Protein->Proteasome Degradation This compound This compound This compound->Mib1 Inhibits

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

Experimental_Workflow_In_Vivo start Start: SMNΔ7 Mouse Model treatment Treatment Administration (this compound or Vehicle) start->treatment monitoring Daily Monitoring (Weight, General Health) treatment->monitoring motor_function Motor Function Testing (e.g., Righting Reflex) monitoring->motor_function survival Survival Analysis monitoring->survival tissue Tissue Collection (Brain, Spinal Cord, Muscle) motor_function->tissue end End: Data Analysis survival->end protein_analysis SMN Protein Quantification (Western Blot) tissue->protein_analysis protein_analysis->end

Caption: General experimental workflow for in vivo testing of this compound.

References

a mitigating batch-to-batch variability of ML372

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of ML372 and ensuring consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of the Survival Motor Neuron (SMN) protein.[1] Its primary mechanism of action is to increase SMN protein levels by inhibiting its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This is achieved through the inhibition of the E3 ubiquitin ligase Mib1, which is responsible for targeting SMN for degradation.[1] By stabilizing the SMN protein, this compound effectively increases its cellular abundance.

Q2: What are the common causes of batch-to-batch variability in small molecules like this compound?

A2: While specific data on this compound is limited, general causes of batch-to-batch variability for chemical compounds can include:

  • Polymorphism: The existence of different crystalline forms of the compound can affect solubility and bioavailability.

  • Impurities and Byproducts: Variations in the synthetic process can lead to the presence of different impurities or byproducts that may have off-target effects or interfere with the activity of this compound.

  • Physical Properties: Differences in particle size, powder flow, and morphology between batches can impact dissolution rates and handling characteristics.

  • Solvent Content: Residual solvents from the manufacturing process can vary between batches.

  • Degradation: Improper storage or handling can lead to degradation of the compound over time.

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: It is recommended to perform in-house quality control checks on each new batch. This can include:

  • Solubility Test: Visually inspect the solubility of the compound in a standard solvent like DMSO at a known concentration. Any significant difference in the amount of solvent required or the clarity of the solution should be noted.

  • Activity Assay: Perform a dose-response experiment in a well-characterized cellular assay (e.g., measuring SMN protein levels in SMA patient fibroblasts) to compare the potency (EC50) of the new batch to a previously validated batch.

  • Analytical Chemistry: If resources are available, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity of the compound and identify any potential impurities.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use or -20°C for short-term use. It is advisable to refer to the supplier's certificate of analysis for specific recommendations.

Troubleshooting Guides

Issue 1: Inconsistent experimental results between different batches of this compound.

Possible Causes:

  • Differences in compound purity or the presence of active/inactive impurities.

  • Variations in the physical properties of the powder (e.g., particle size) affecting solubility.

  • Degradation of one of the batches due to improper storage.

Troubleshooting Steps:

StepActionRationale
1 Review Certificate of Analysis (CoA) Compare the purity and other analytical data provided by the supplier for each batch. Look for any significant differences.
2 Perform a Side-by-Side Comparison Prepare fresh stock solutions of each batch and test them in parallel in a functional assay (e.g., Western blot for SMN protein).
3 Assess Solubility Carefully observe the dissolution of each batch in the same solvent and at the same concentration. Note any differences in appearance or the need for additional vortexing/sonication.
4 Analytical Characterization (Optional) If available, use techniques like HPLC or LC-MS to compare the purity and impurity profiles of the different batches.
Issue 2: Poor solubility of this compound.

Possible Causes:

  • Incorrect solvent being used.

  • The concentration of the stock solution is too high.

  • The quality of the solvent is poor (e.g., contains water).

  • The compound has precipitated out of solution during storage.

Troubleshooting Steps:

StepActionRationale
1 Confirm Recommended Solvent This compound is reported to be soluble in DMSO.[5]
2 Prepare a Fresh Stock Solution Use a fresh, unopened bottle of high-quality, anhydrous DMSO.
3 Gentle Warming and Sonication If the compound is slow to dissolve, gentle warming (to no more than 37°C) and sonication in a water bath can aid dissolution.
4 Prepare a Lower Concentration Stock If solubility issues persist, try preparing a stock solution at a lower concentration.
5 Inspect for Precipitation Before use, visually inspect the stock solution for any precipitate, especially after removal from cold storage. If precipitate is present, warm the solution and vortex to redissolve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 360.43 g/mol [5]
Molecular Formula C18H20N2O4S[5]
Appearance Solid[5]
Solubility 10 mM in DMSO[5]

Table 2: Example of a Quality Control Comparison for Two Batches of this compound

ParameterBatch A (Reference)Batch B (New)Assessment
Purity (from CoA) 99.5%99.2%Comparable
Solubility in DMSO (10 mM) Clear solutionSlight cloudinessPotential Issue
EC50 in SMN Assay 150 nM250 nMSignificant Difference
Visual Appearance White powderOff-white powderPotential Issue

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot for SMN Protein Levels in SMA Patient Fibroblasts (e.g., GM03813)
  • Cell Culture and Treatment:

    • Culture SMA patient-derived fibroblasts (e.g., GM03813) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO) for 48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect cell lysates and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SMN protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize SMN protein levels to a loading control (e.g., GAPDH or β-actin).

Visualizations

ML372_Signaling_Pathway This compound This compound Mib1 Mib1 (E3 Ubiquitin Ligase) This compound->Mib1 SMN_Protein SMN Protein Mib1->SMN_Protein Ubiquitination Proteasome Proteasome SMN_Protein->Proteasome Increased_SMN_Levels Increased SMN Protein Levels Ubiquitin Ubiquitin Ubiquitin->Mib1 Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

ML372_Troubleshooting_Workflow start Inconsistent Results with this compound check_coa Review Certificate of Analysis for each batch start->check_coa decision1 Significant differences in CoA? check_coa->decision1 side_by_side Perform side-by-side functional assay decision2 Reproducible difference in activity? side_by_side->decision2 solubility Assess solubility of each batch decision3 Noticeable difference in solubility? solubility->decision3 storage Verify proper storage conditions protocol Review experimental protocol for consistency storage->protocol use_consistent_batch Use a single, validated batch for all experiments protocol->use_consistent_batch decision1->side_by_side No contact_supplier Contact supplier for clarification/replacement decision1->contact_supplier Yes decision2->solubility No decision2->contact_supplier Yes decision3->storage No optimize_dissolution Optimize dissolution protocol (e.g., sonication, warming) decision3->optimize_dissolution Yes end Consistent Results use_consistent_batch->end optimize_dissolution->use_consistent_batch

Caption: Troubleshooting workflow for inconsistent results with this compound.

Experimental_Workflow start Start: Assess this compound Batch Variability prep_stocks Prepare fresh stock solutions of each this compound batch start->prep_stocks cell_culture Culture SMA patient fibroblasts (e.g., GM03813) prep_stocks->cell_culture treatment Treat cells with different batches and concentrations of this compound cell_culture->treatment lysis Lyse cells and quantify protein concentration treatment->lysis western_blot Perform Western Blot for SMN and loading control lysis->western_blot analysis Analyze and compare SMN protein levels western_blot->analysis end Conclusion on Batch Consistency analysis->end

Caption: Experimental workflow for comparing different batches of this compound.

References

a troubleshooting inconsistent results with ML372

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with ML372.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that increases the levels of Survival Motor Neuron (SMN) protein.[1][2][3] It functions by inhibiting the E3 ubiquitin ligase, Mind Bomb 1 (Mib1).[4][5] Mib1 is responsible for targeting the SMN protein for degradation via the ubiquitin-proteasome pathway.[1][4][5] By inhibiting Mib1, this compound blocks the ubiquitination of the SMN protein, leading to its stabilization and increased intracellular levels.[2][4][6]

Q2: Does this compound affect SMN2 gene expression or splicing?

No, studies have shown that this compound does not alter the overall expression of the SMN2 gene or the splicing ratio of its transcript.[4] Its effect is post-translational, focusing on the stability of the SMN protein.[2][4]

Q3: What are the recommended in vitro and in vivo models for studying this compound?

  • In vitro : Spinal Muscular Atrophy (SMA) patient-derived fibroblasts (e.g., 3813 cell line) and Human Embryonic Kidney (HEK-293T) cells are commonly used.[4][7]

  • In vivo : The SMNΔ7 mouse model of SMA is a well-established model for evaluating the efficacy of this compound.[1][4][7]

Q4: What is the expected outcome of successful this compound treatment in preclinical models?

In SMA mouse models, effective this compound treatment has been shown to increase SMN protein levels in the brain, spinal cord, and muscle tissues.[1][2][4] This leads to improvements in motor function, such as the righting reflex, increased body weight, and extended lifespan.[1][2][4][7]

Troubleshooting Guide

Inconsistent SMN Protein Levels in Cell-Based Assays

Q: We are observing high variability in SMN protein levels in our cell-based assays after this compound treatment. What could be the cause?

A: Inconsistent SMN protein levels in cultured cells can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Cell Health and Confluency: Unhealthy or overly confluent cells can have altered protein turnover rates.Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density for each experiment. Avoid letting cells become over-confluent.
Inconsistent this compound Concentration: Errors in serial dilutions or degradation of the compound can lead to variable effective concentrations.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the concentration and purity of the stock solution.
Variable Treatment Duration: The timing of this compound exposure can impact the accumulation of SMN protein.Standardize the treatment duration across all experiments. A 48-hour treatment period has been shown to be effective.[4]
Lysate Preparation and Protein Quantification: Inconsistent lysis buffer, incomplete cell lysis, or inaccurate protein quantification will lead to variability in Western blot results.Use a standardized lysis protocol. Ensure complete cell lysis and accurately quantify total protein concentration for each sample before loading onto the gel.
Antibody Performance: Variability in the primary antibody used for Western blotting can affect the detection of SMN protein.Use a consistent and validated anti-SMN antibody at the recommended dilution. Run positive and negative controls to ensure antibody specificity.
Suboptimal or No Effect in Animal Models

Q: Our in vivo study with this compound in SMNΔ7 mice is not showing the expected improvement in phenotype or lifespan. What should we check?

A: A lack of efficacy in animal models can be due to issues with compound administration, stability, or the health of the animal colony.

Potential CauseRecommended Solution
Compound Bioavailability and CNS Penetration: this compound must reach the central nervous system to be effective.[1] Improper formulation or route of administration can limit its bioavailability.This compound has been shown to be effective when administered via intraperitoneal (i.p.) injection.[1][4] Ensure the compound is properly solubilized. A common vehicle is 20% N,N-dimethyl acetamide (DMA) + 40% tetraethylene glycol (TEG) + 40% water.[7]
Dosing Regimen: Inadequate dose or frequency can result in suboptimal therapeutic levels.A previously successful dosing regimen in SMNΔ7 mice is 50 mg/kg administered twice daily.[4][7] It is crucial to maintain consistent dosing intervals.
Animal Health and Genetics: The genetic background and overall health of the mouse colony can influence the disease phenotype and response to treatment.Ensure the genotype of the SMNΔ7 mice is confirmed.[7] Monitor the health of the colony and control for any potential infections or environmental stressors.
Timing of Treatment Initiation: The therapeutic window for SMA is critical. Starting the treatment too late may not rescue the established phenotype.In the SMNΔ7 mouse model, treatment is often initiated at postnatal day 5 (P05).[7]

Experimental Protocols

Western Blotting for SMN Protein Quantification

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 50-100 µg of protein lysate per lane onto a 10% SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, clone 8) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify SMN protein levels, normalizing to a loading control such as α-tubulin.

Visualizations

ML372_Mechanism_of_Action cluster_Proteasome Proteasomal Degradation cluster_Ubiquitination Ubiquitination Proteasome Proteasome Mib1 Mib1 (E3 Ligase) SMN SMN Protein Mib1->SMN Targets Ub_SMN Ubiquitinated SMN Protein Mib1->Ub_SMN Ub Ubiquitin Ub->Mib1 SMN->Ub_SMN Ubiquitination Increased_SMN Increased SMN Protein Levels SMN->Increased_SMN Stabilization This compound This compound This compound->Mib1 Inhibits Ub_SMN->Proteasome Degradation Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments cluster_Analysis Data Analysis Cell_Culture Culture SMA Patient Fibroblasts or HEK-293T Cells Treatment Treat with this compound (vs. Vehicle Control) Cell_Culture->Treatment Harvest Harvest Cells for Protein or RNA Analysis Treatment->Harvest Western_Blot Western Blot for SMN Protein Levels Harvest->Western_Blot qPCR qPCR for SMN2 mRNA (Control) Harvest->qPCR Animal_Model SMNΔ7 Mouse Model Dosing Administer this compound (e.g., 50 mg/kg, i.p., twice daily) Animal_Model->Dosing Phenotype Monitor Phenotype (Weight, Motor Function, Lifespan) Dosing->Phenotype Tissue Collect Tissues (Brain, Spinal Cord, Muscle) Phenotype->Tissue Behavioral Behavioral Assays (e.g., Righting Reflex) Phenotype->Behavioral Tissue->Western_Blot

References

Validation & Comparative

A Comparative Guide to SMN-Enhancing Compounds: ML372 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The therapeutic landscape for SMA has evolved significantly, with several approved drugs and investigational compounds aiming to increase SMN protein levels. This guide provides a comparative analysis of the efficacy of a promising investigational compound, ML372, alongside other key SMN-enhancing therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: A Diverse Therapeutic Armamentarium

The strategies to augment SMN protein levels are varied, each targeting a different stage of SMN protein expression.

  • This compound: Post-Translational Stabilization. this compound represents a novel approach by targeting the degradation of the SMN protein. It functions by inhibiting the E3 ubiquitin ligase Mind Bomb 1 (Mib1), which is responsible for tagging the SMN protein for proteasomal degradation.[1] By blocking this ubiquitination process, this compound effectively increases the half-life of the SMN protein, leading to its accumulation.[2][3]

  • Splicing Modulation: Nusinersen, Risdiplam, and Branaplam. The SMN2 gene, a paralog of the mutated SMN1 gene in SMA, predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. Nusinersen, an antisense oligonucleotide, and Risdiplam and Branaplam, both small molecules, are designed to correct this splicing defect. They bind to specific sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.

  • Gene Replacement Therapy: Zolgensma® (onasemnogene abeparvovec-xioi). This therapy directly addresses the genetic root of the disease by delivering a functional copy of the human SMN1 gene to motor neuron cells.[4] An adeno-associated virus serotype 9 (AAV9) vector is used to carry the gene, which, once delivered, enables the continuous expression of the SMN protein.[4][5][6]

Quantitative Efficacy Comparison

The following table summarizes the quantitative efficacy of this compound and other prominent SMN-enhancing compounds based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons in the same experimental models are limited, and the data presented here are compiled from various studies.

Compound/TherapyMechanism of ActionKey Efficacy DataModel SystemCitation(s)
This compound SMN Protein Stabilization (Mib1 Ubiquitination Inhibitor)- Almost doubles the half-life of SMN protein. - Extended survival in a severe SMA mouse model.SMA Mouse Model[2][3]
Nusinersen (Spinraza®) SMN2 Splicing Modulation (Antisense Oligonucleotide)- More than doubled SMN protein levels in CSF in the 6-mg and 9-mg dose groups. - Significant improvement in motor function scores (HFMSE).Human (Phase 1 Study)
Risdiplam (Evrysdi®) SMN2 Splicing Modulation (Small Molecule)- 1.9-fold increase in SMN protein levels in patients at 12 months.Human (FIREFISH study)[7]
Branaplam SMN2 Splicing Modulation (Small Molecule)Increases levels of full-length SMN2 mRNA and SMN protein.Preclinical[3]
Zolgensma® SMN1 Gene ReplacementEnables rapid and continuous expression of SMN protein.Human[4]

Experimental Protocols

Quantification of SMN Protein Levels by Western Blot

This protocol outlines the general steps for determining the abundance of SMN protein in cell or tissue lysates.

a. Sample Preparation:

  • Cell or tissue lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

b. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) for separation based on molecular weight.

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

c. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the SMN protein.

  • Following washing steps, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

d. Detection and Analysis:

  • The light signal is captured using an imaging system.

  • The intensity of the bands corresponding to the SMN protein is quantified using densitometry software.

  • A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the SMN protein levels and account for any variations in protein loading.

Assessment of Motor Function in SMA Mouse Models: The Righting Reflex Test

The righting reflex is a key indicator of motor coordination and muscle function in neonatal mouse models of SMA.

a. Procedure:

  • The mouse pup is gently placed on its back on a flat, soft surface.

  • The time it takes for the pup to flip over and land on all four paws is recorded with a stopwatch.

  • A maximum time limit (e.g., 30 or 60 seconds) is typically set, and if the pup fails to right itself within this time, it is recorded as a failed attempt.

b. Data Analysis:

  • The latency to right is averaged over several trials for each animal.

  • The percentage of successful righting attempts can also be calculated.

  • These data are then compared between treated and untreated groups to assess the therapeutic efficacy of the compound.

Visualizing the Pathways and Processes

Signaling Pathway of this compound Action

ML372_Mechanism SMN_Protein SMN Protein Proteasome Proteasome SMN_Protein->Proteasome Targeted for Degradation Mib1 Mib1 (E3 Ligase) Mib1->SMN_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Mib1 Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: Mechanism of this compound in preventing SMN protein degradation.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow start SMA Model (Cell Culture or Animal) treatment Treatment with SMN-enhancing Compound start->treatment protein_analysis SMN Protein Quantification (Western Blot) treatment->protein_analysis functional_assay Functional Assessment (e.g., Righting Reflex) treatment->functional_assay data_analysis Data Analysis and Efficacy Comparison protein_analysis->data_analysis functional_assay->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: General workflow for evaluating SMN-enhancing compounds.

Logical Relationship of SMN-Targeting Therapies

SMN_Therapies cluster_gene Gene Level cluster_rna RNA Level cluster_protein Protein Level Zolgensma Zolgensma (SMN1 Gene Replacement) SMN_Protein SMN Protein Zolgensma->SMN_Protein Leads to Expression SMN2_pre_mRNA SMN2 pre-mRNA SMN2_mRNA Functional SMN2 mRNA SMN2_pre_mRNA->SMN2_mRNA Splicing_Modulators Nusinersen, Risdiplam, Branaplam Splicing_Modulators->SMN2_pre_mRNA Corrects Splicing SMN2_mRNA->SMN_Protein Translation Degradation Degradation SMN_Protein->Degradation This compound This compound (Stabilization) This compound->SMN_Protein Prevents Degradation

Caption: Different therapeutic intervention points for SMN enhancement.

References

Validating ML372's Effect on SMN Ubiquitination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. Therapeutic strategies have largely focused on increasing the amount of functional SMN protein. This guide provides a comparative analysis of ML372, a small molecule that enhances SMN protein stability by inhibiting its ubiquitination, against other therapeutic modalities. The information is compiled to aid researchers in understanding the mechanism of this compound and to provide a framework for experimental validation.

Mechanism of Action: this compound and Alternatives

This compound represents a novel approach to increasing SMN protein levels by targeting its degradation pathway. The primary mechanism of action for this compound is the inhibition of the E3 ubiquitin ligase, Mib1, which is responsible for tagging the SMN protein for proteasomal degradation.[1][2] By blocking this interaction, this compound effectively slows down the degradation of the SMN protein, thereby increasing its half-life and overall abundance.[3][4][5]

This contrasts with other major therapeutic strategies for SMA:

  • Antisense Oligonucleotides (ASOs) , such as Nusinersen (Spinraza®) and Risdiplam (Evrysdi®), are splicing modifiers. They act on the SMN2 gene, a paralog of the SMN1 gene that is deleted or mutated in SMA patients. ASOs promote the inclusion of exon 7 in the SMN2 mRNA transcript, leading to the production of more full-length, functional SMN protein.[6][7]

  • Gene Therapy , such as Onasemnogene abeparvovec (Zolgensma®), delivers a functional copy of the SMN1 gene to motor neuron cells using an adeno-associated virus vector.

  • Small Molecules with Other Mechanisms , such as Indoprofen, have been shown to upregulate SMN protein levels, although their exact mechanism may differ from splicing modulation or ubiquitination inhibition.[3][8] PTC124 is another small molecule investigated for its ability to read through premature stop codons, a mechanism relevant to a subset of genetic diseases, but its specific and significant impact on SMN protein in the context of SMA is less established compared to other compounds.

Comparative Efficacy: Impact on SMN Protein Levels

The following table summarizes the quantitative effects of this compound and alternative therapies on SMN protein levels, based on available preclinical and clinical data.

Compound/TherapyMechanism of ActionReported Effect on SMN ProteinReference
This compound Mib1 E3 Ligase Inhibitor- Dose-dependent inhibition of SMN ubiquitination (0.3–3 μM)- Increases SMN protein half-life from 3.9 to 18.4 hours[3][9]
Risdiplam (ASO) SMN2 Splicing Modifier- >2-fold increase from baseline SMN protein levels in blood[4]
Nusinersen (ASO) SMN2 Splicing Modifier- Increases full-length SMN protein levels[7][10]
Indoprofen Upregulation of SMN Protein- Mean 13% increase in SMN protein production in patient fibroblasts[2]

Experimental Protocols

To validate the effect of this compound on SMN ubiquitination, several key experiments are typically performed. Detailed methodologies for these experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess SMN-Mib1 Interaction

This experiment aims to determine if this compound disrupts the interaction between the SMN protein and its E3 ligase, Mib1.

Protocol:

  • Cell Culture and Treatment: Culture HEK293T cells and transfect with a plasmid expressing myc-tagged Mib1. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-SMN antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against SMN and the myc-tag (to detect Mib1). A decrease in the amount of co-immunoprecipitated Mib1 in the this compound-treated samples compared to the vehicle control indicates that this compound disrupts the SMN-Mib1 interaction.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of this compound to inhibit the ubiquitination of the SMN protein.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (Mib1), ubiquitin, and recombinant SMN protein in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • Compound Addition: Add this compound at various concentrations or a vehicle control to the reaction mixtures.

  • Initiation of Reaction: Start the ubiquitination reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-SMN antibody. A decrease in the higher molecular weight smear (polyubiquitinated SMN) in the this compound-treated lanes compared to the control lane indicates inhibition of SMN ubiquitination.

Pulse-Chase Analysis to Determine SMN Protein Half-Life

This experiment measures the rate of SMN protein degradation and how it is affected by this compound.

Protocol:

  • Cell Culture: Plate cells (e.g., SMA patient-derived fibroblasts) and allow them to adhere.

  • Pulse Labeling: Starve the cells in methionine/cysteine-free medium for 30-60 minutes. Then, "pulse" the cells by adding medium containing ³⁵S-labeled methionine and cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.

  • Chase: Remove the labeling medium, wash the cells with PBS, and add "chase" medium containing an excess of unlabeled methionine and cysteine. This prevents further incorporation of the radiolabel.

  • Treatment: Add this compound or a vehicle control to the chase medium.

  • Time Points: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Immunoprecipitation and Analysis: Lyse the cells, immunoprecipitate the SMN protein using a specific antibody, and separate the immunoprecipitated proteins by SDS-PAGE.

  • Autoradiography and Quantification: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled SMN protein. Quantify the band intensities at each time point. The rate of decrease in the signal corresponds to the protein's degradation rate. A slower rate of signal decay in this compound-treated cells compared to control cells indicates an increased protein half-life.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SMN ubiquitination pathway and a typical experimental workflow for validating this compound's effect.

SMN_Ubiquitination_Pathway cluster_ub_cascade Ubiquitination Cascade cluster_smn SMN Protein Fate cluster_intervention Therapeutic Intervention E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Mib1 Mib1 (E3 Ligase) E2->Mib1 Ub Ub Ubiquitin Ub->E1 ATP SMN SMN Protein Mib1->SMN Binds to Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Proteasome Proteasome Ub_SMN->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: The SMN ubiquitination pathway and the inhibitory action of this compound on the E3 ligase Mib1.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_outcomes Expected Outcomes cluster_conclusion Conclusion Hypothesis This compound inhibits SMN ubiquitination and increases SMN protein stability. CoIP Co-Immunoprecipitation (SMN-Mib1 Interaction) UbAssay In Vitro Ubiquitination Assay PulseChase Pulse-Chase Analysis (SMN Half-Life) Outcome_CoIP Reduced SMN-Mib1 co-precipitation CoIP->Outcome_CoIP Outcome_UbAssay Decreased SMN polyubiquitination UbAssay->Outcome_UbAssay Outcome_PulseChase Increased SMN protein half-life PulseChase->Outcome_PulseChase Conclusion This compound validates as an inhibitor of SMN ubiquitination. Outcome_CoIP->Conclusion Outcome_UbAssay->Conclusion Outcome_PulseChase->Conclusion

References

A Cross-Validation of ML372's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML372, a novel modulator of the Survival Motor Neuron (SMN) protein, with alternative therapeutic strategies for Spinal Muscular Atrophy (SMA). We will delve into its mechanism of action, present supporting experimental data in comparison to other approaches, and provide detailed experimental protocols for key assays.

This compound: A Novel Approach to SMN Protein Stabilization

This compound is a small molecule identified through high-throughput screening that increases the abundance of the SMN protein.[1] Its primary mechanism of action is the inhibition of the E3 ubiquitin ligase Mind Bomb-1 (Mib1).[2][3] By inhibiting Mib1, this compound reduces the ubiquitination of the SMN protein, thereby preventing its degradation by the proteasome.[2] This novel mechanism of stabilizing the existing SMN protein pool offers a distinct therapeutic strategy for SMA.

Comparative Analysis of SMN-Enhancing Therapies

The therapeutic landscape for SMA includes several approaches aimed at increasing functional SMN protein levels. Here, we compare this compound to three major alternative strategies: Antisense Oligonucleotides (ASOs), small molecule splicing modifiers, and Histone Deacetylase (HDAC) inhibitors.

Therapeutic StrategyCompound/Drug ExamplePrimary Mechanism of ActionReported SMN Protein Increase (in vitro/in vivo)
SMN Protein Stabilization This compound Inhibition of Mib1 E3 ubiquitin ligase, reducing SMN protein degradation. [2][3]~2-fold increase in patient fibroblasts and in the brain, spinal cord, and muscle of SMA model mice. [2][3][4]
SMN2 Splicing Modification Nusinersen (ASO)Binds to an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and the production of full-length, functional SMN protein.~2-fold increase in SMN protein levels.[2]
SMN2 Splicing Modification RisdiplamA small molecule that modifies SMN2 pre-mRNA splicing to increase the production of full-length SMN protein.While direct fold-increase data in direct comparison to this compound is limited, clinical studies demonstrate significant improvements in motor function, indicating effective SMN protein restoration.
Transcriptional Activation Trichostatin A (HDACi)Inhibits histone deacetylases, leading to a more open chromatin structure at the SMN2 promoter and increased gene transcription.Variable, with some studies showing up to a 10-fold increase in SMN protein levels with certain HDAC inhibitors, while others show more modest or no significant increases.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Normal SMN Protein Turnover SMN SMN Protein Mib1 Mib1 (E3 Ligase) SMN->Mib1 binds Proteasome Proteasome SMN->Proteasome targeted for degradation Mib1->SMN ubiquitinates Ub Ubiquitin Ub->Mib1 recruited Degradation Degradation Products Proteasome->Degradation

Caption: Normal degradation pathway of the SMN protein.

cluster_1 This compound Mechanism of Action This compound This compound Mib1 Mib1 (E3 Ligase) This compound->Mib1 inhibits SMN SMN Protein Mib1->SMN ubiquitination blocked Increased_SMN Increased SMN Protein Levels SMN->Increased_SMN leads to accumulation

Caption: this compound inhibits Mib1, leading to increased SMN protein.

cluster_2 Experimental Workflow: Assessing SMN Protein Levels start Cell/Tissue Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SMN) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot workflow for SMN protein quantification.

Detailed Experimental Protocols

Western Blot for SMN Protein Quantification

This protocol is essential for quantifying changes in SMN protein levels following treatment with compounds like this compound.

a. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane overnight at 4°C with a primary antibody specific for SMN protein (e.g., mouse anti-SMN).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • Wash the membrane three times with TBST for 10 minutes each.

d. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Perform densitometry analysis using software like ImageJ to quantify the intensity of the SMN protein band. Normalize the SMN signal to a loading control protein such as GAPDH or β-actin.

Gem Count Assay

Nuclear structures called "gems" (Gemini of coiled bodies) contain the SMN protein, and their number often correlates with SMN protein levels.

a. Cell Culture and Treatment:

  • Plate patient-derived fibroblasts or other relevant cell types on coverslips in a multi-well plate.

  • Treat the cells with various concentrations of this compound or other compounds for a specified period (e.g., 48-72 hours).

b. Immunofluorescence:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against SMN for 1 hour.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

c. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.

  • Manually or automatically count the number of gems per nucleus.

  • Express the results as the average number of gems per 100 nuclei for each treatment condition.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the Mib1-mediated ubiquitination of the SMN protein.

a. Reaction Components:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)

  • Recombinant human Mib1 (E3 ligase)

  • Recombinant human SMN protein (substrate)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound or vehicle control (DMSO)

b. Assay Procedure:

  • Combine E1, E2, ubiquitin, and SMN protein in the ubiquitination buffer.

  • Add this compound or DMSO to the respective reaction tubes and pre-incubate for a short period.

  • Initiate the reaction by adding Mib1 and ATP.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

c. Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot as described above, using an anti-SMN antibody to detect the ubiquitinated forms of SMN, which will appear as a ladder of higher molecular weight bands.

  • Compare the intensity of the ubiquitinated SMN ladder between the this compound-treated and control samples to determine the inhibitory effect of the compound.

Proteasome Activity Assay

This assay is used to confirm that this compound does not directly inhibit the proteasome, a potential off-target effect.

a. Assay Principle:

  • This assay utilizes a luminogenic substrate that is cleaved by the chymotrypsin-like activity of the proteasome, releasing a substrate for luciferase that generates a luminescent signal.

b. Procedure (using a commercial kit like Proteasome-Glo™):

  • Prepare cell lysates or use purified proteasome.

  • Add the cell lysate or purified proteasome to a multi-well plate.

  • Add this compound, a known proteasome inhibitor (e.g., MG-132, positive control), or vehicle (DMSO, negative control) to the wells.

  • Add the Proteasome-Glo™ reagent, which contains the luminogenic substrate and luciferase.

  • Incubate at room temperature for 10-30 minutes.

  • Measure the luminescence using a plate reader.

c. Analysis:

  • A decrease in luminescence in the presence of a compound indicates inhibition of proteasome activity. This compound is expected to show no significant decrease in luminescence compared to the vehicle control.

Conclusion

This compound represents a promising therapeutic strategy for SMA by acting through a distinct mechanism of SMN protein stabilization. Its ability to increase SMN protein levels by approximately 2-fold is comparable to that of ASO-based therapies. The experimental protocols provided herein offer a robust framework for the continued investigation and cross-validation of this compound and other emerging SMA therapeutics. Further head-to-head studies with a broader range of compounds, including splicing modifiers like risdiplam and various HDAC inhibitors, will be crucial in fully elucidating the comparative efficacy of these different mechanistic approaches.

References

A Comparative Analysis of ML372 and Branaplam: Two Distinct Approaches to Elevating SMN Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two small molecules, ML372 and branaplam, investigated for their potential in treating spinal muscular atrophy (SMA). While both compounds aim to increase the levels of the survival motor neuron (SMN) protein, they employ fundamentally different mechanisms of action. This analysis summarizes their performance based on available preclinical and clinical data, presents detailed experimental protocols for key assays, and visualizes their distinct pathways.

At a Glance: Key Differences

FeatureThis compoundBranaplam
Mechanism of Action Inhibits the E3 ubiquitin ligase Mib1, preventing the degradation of SMN protein.[1][2]A pyridazine derivative that modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[3]
Molecular Target Mind bomb-1 (Mib1) E3 ubiquitin ligase.[1][2]SMN2 pre-mRNA.[3]
Effect on SMN Protein Increases the stability and half-life of existing SMN protein.[1][4]Increases the de novo synthesis of full-length, functional SMN protein.
Development Status Preclinical; has not been assessed in clinical trials.[2]Investigated for SMA and Huntington's disease; Huntington's disease trial was discontinued due to safety concerns.

Data Presentation

In Vitro and In Vivo Efficacy
ParameterThis compoundBranaplam
Potency IC50 for Mib1-mediated SMN ubiquitination not explicitly reported. A concentration of 300 nM blocked Mib1-dependent SMN ubiquitination.[4]EC50 of 20 nM for SMN2 splicing modulation.
Effect on SMN Protein Half-life Increased the half-life of SMN protein from 3.9 hours to 18.4 hours in a pulse-chase assay.[1][4]Not applicable; acts on pre-mRNA splicing.
Effect in SMA Mouse Models Increased SMN protein levels in the brain, spinal cord, and muscle; improved motor function and extended survival.[1]Elevated full-length SMN protein levels and extended survival in a severe SMA mouse model.
Pharmacokinetic Parameters in Mice
ParameterThis compoundBranaplam
Administration Route Intraperitoneal (i.p.) and Oral gavageOral (p.o.)
Plasma Half-life (t½) 2.2 hours (i.p.)[1], 11.2 hours (oral)[5]Not explicitly reported.
Brain Half-life (t½) 2.6 hours (i.p.)[1], 13.7 hours (oral)[5]Not explicitly reported.
Brain Cmax 5.07 µmol/kg (i.p.)[1], 1.23 µmol/kg (oral)[5]Not explicitly reported.
Brain to Plasma Ratio 0.028 (oral)[5]Not explicitly reported.
Clearance (CL) Not explicitly reported.25 mL/min/kg (intravenous)
Area Under the Curve (AUC) Not explicitly reported.3.03 µM·h (oral)

Mechanisms of Action

This compound and branaplam represent two distinct strategies to counteract the deficiency of SMN protein in SMA.

This compound: A Stabilizer of the SMN Protein

This compound functions by targeting the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Specifically, this compound inhibits the E3 ubiquitin ligase Mind bomb-1 (Mib1).[1][2] Mib1 is responsible for tagging the SMN protein with ubiquitin, marking it for degradation by the proteasome.[1][2] By inhibiting Mib1, this compound prevents the ubiquitination of the SMN protein, thereby increasing its stability and extending its half-life within the cell.[1][4] This leads to an overall increase in the levels of functional SMN protein.

Branaplam: A Modulator of SMN2 Splicing

Branaplam, on the other hand, acts at the level of pre-mRNA splicing.[3] Due to a single nucleotide difference in the SMN2 gene compared to the SMN1 gene, the majority of the mRNA transcribed from SMN2 lacks exon 7. This results in a truncated, unstable, and non-functional SMN protein. Branaplam is a pyridazine derivative that selectively binds to the SMN2 pre-mRNA and modifies its splicing pattern to promote the inclusion of exon 7.[3] This results in the production of more full-length SMN2-derived mRNA, which can then be translated into functional, full-length SMN protein.

Experimental Protocols

Western Blot for SMN Protein Detection

Objective: To quantify the relative levels of SMN protein in cells or tissues following treatment with this compound or branaplam.

Methodology:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tissues, homogenize in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Analysis:

    • Quantify the band intensities for SMN and a loading control (e.g., β-actin or GAPDH) using densitometry software.

    • Normalize the SMN signal to the loading control to determine the relative SMN protein levels.

Gem Count Assay

Objective: To assess the functional increase in SMN protein by quantifying the number of nuclear structures called "gems," which are known to be correlated with SMN protein levels.

Methodology:

  • Cell Culture and Treatment:

    • Plate SMA patient-derived fibroblasts on glass coverslips.

    • Treat the cells with varying concentrations of this compound or branaplam for a specified duration (e.g., 48-72 hours).

  • Immunofluorescence:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

    • Block with a suitable blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against SMN.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of distinct, bright SMN-positive foci (gems) within the nucleus of a predefined number of cells (e.g., 100 cells per condition).

    • Calculate the average number of gems per nucleus for each treatment condition.

In Vitro Ubiquitination Assay for SMN

Objective: To determine the direct inhibitory effect of this compound on the ubiquitination of the SMN protein.

Methodology:

  • Reaction Mixture Preparation:

    • In a reaction tube, combine recombinant ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and the E3 ligase Mib1.

    • Add recombinant SMN protein as the substrate.

    • Include an ATP-regenerating system.

  • Inhibitor Treatment:

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Ubiquitination Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Resolve the proteins by SDS-PAGE and transfer to a membrane.

    • Perform a Western blot using an antibody against SMN to detect the higher molecular weight ubiquitinated forms of SMN.

    • Quantify the extent of SMN ubiquitination in the presence and absence of this compound.

SMN2 Splicing Reporter Assay

Objective: To measure the ability of branaplam to promote the inclusion of exon 7 in SMN2 pre-mRNA.

Methodology:

  • Cell Line and Reporter Construct:

    • Use a stable cell line (e.g., HEK293) that has been transfected with a reporter construct containing the SMN2 minigene. This minigene typically includes exon 6, intron 6, exon 7, intron 7, and exon 8, often linked to a reporter gene like luciferase. The splicing of this minigene will produce different reporter gene products depending on whether exon 7 is included or excluded.

  • Compound Treatment:

    • Plate the reporter cells and treat them with a range of concentrations of branaplam or a vehicle control.

  • Reporter Gene Assay:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure the activity of the reporter gene (e.g., luciferase activity) according to the manufacturer's protocol. An increase in the reporter signal corresponding to the exon 7-included product indicates successful splicing modulation.

  • RT-PCR Analysis (Alternative/Confirmatory):

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription followed by PCR (RT-PCR) using primers that flank exon 7 of the SMN2 minigene.

    • Analyze the PCR products on an agarose gel. The ratio of the band corresponding to the exon 7-included transcript to the band for the exon 7-excluded transcript will indicate the splicing efficiency.

Visualizations

ML372_Mechanism_of_Action cluster_proteasome_pathway Ubiquitin-Proteasome Pathway SMN SMN Protein Ub_SMN Ubiquitinated SMN SMN->Ub_SMN Ubiquitination Mib1 Mib1 (E3 Ligase) Mib1->Ub_SMN Ub Ubiquitin Ub->Ub_SMN Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 Inhibits

Caption: Mechanism of action of this compound.

Branaplam_Mechanism_of_Action cluster_splicing_pathway SMN2 Gene Splicing cluster_splicing_outcomes Splicing Outcomes SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA (with Exon 7) SMN2_gene->pre_mRNA Transcription Spliceosome Spliceosome pre_mRNA->Spliceosome mRNA_no_exon7 mRNA (Exon 7 excluded) Spliceosome->mRNA_no_exon7 Default Splicing (90%) mRNA_with_exon7 mRNA (Exon 7 included) Spliceosome->mRNA_with_exon7 Correct Splicing (10%) Unstable_SMN Unstable SMNΔ7 Protein mRNA_no_exon7->Unstable_SMN Translation Functional_SMN Functional SMN Protein mRNA_with_exon7->Functional_SMN Translation Branaplam Branaplam Branaplam->Spliceosome Modulates Branaplam->mRNA_with_exon7 Promotes inclusion

Caption: Mechanism of action of branaplam.

Conclusion

This compound and branaplam exemplify two innovative and distinct strategies for increasing SMN protein levels. This compound operates post-translationally by preventing the degradation of the SMN protein, while branaplam acts at the pre-mRNA level to increase the production of functional SMN protein. Preclinical studies have demonstrated the potential of both approaches in cellular and animal models of SMA.

The clinical development of branaplam, however, highlights the potential for unforeseen toxicities, as evidenced by the safety concerns that led to the discontinuation of its trial for Huntington's disease.[6] this compound remains in the preclinical stage of development, and its safety and efficacy in humans have yet to be determined.[2]

This comparative analysis provides a framework for understanding the distinct pharmacological profiles of these two compounds. Further research, including head-to-head preclinical studies and, for this compound, progression into clinical trials, will be necessary to fully elucidate their therapeutic potential and relative merits.

References

Independent Verification of ML372's Therapeutic Potential for Spinal Muscular Atrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound ML372 with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). The information is supported by experimental data to aid in the evaluation of this compound's therapeutic potential.

Introduction to this compound and Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein. This compound is a small molecule compound that has shown promise in preclinical studies by increasing SMN protein levels. It functions by inhibiting the E3 ubiquitin ligase mind bomb-1 (Mib1), which targets the SMN protein for degradation. By blocking this ubiquitination, this compound effectively increases the half-life and overall abundance of the SMN protein.[1][2]

Comparative Analysis of Therapeutic Strategies for SMA

The therapeutic landscape for SMA includes several approved and investigational drugs with distinct mechanisms of action. This guide compares this compound with two main categories of therapies: SMN-Dependent and SMN-Independent approaches.

SMN-Dependent Therapies

These therapies aim to increase the amount of functional SMN protein.

  • This compound: As a ubiquitination inhibitor, this compound represents a novel strategy to enhance SMN protein levels by preventing its degradation.

  • Nusinersen (Spinraza®): An antisense oligonucleotide that modifies the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[3][4]

  • Risdiplam (Evrysdi®): An orally administered small molecule that also modifies the splicing of SMN2 pre-mRNA to boost functional SMN protein levels.[5][6][7]

  • Onasemnogene Abeparvovec (Zolgensma®): A gene replacement therapy that delivers a functional copy of the SMN1 gene to motor neurons.[8][9]

SMN-Independent Therapies

These therapies focus on improving muscle function without directly targeting the SMN protein.

  • Reldesemtiv (formerly CK-2127107): A fast skeletal muscle troponin activator designed to increase muscle contractility and combat muscle fatigue.[10][11]

  • Apitegromab (SRK-015): A monoclonal antibody that inhibits myostatin, a negative regulator of muscle growth, thereby promoting an increase in muscle mass and strength.[12][13][14][15]

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its comparators.

Table 1: Preclinical Efficacy in SMA Mouse Models

Compound/TherapyMechanism of ActionKey Preclinical Finding (in SMA mice)Reference
This compound SMN Ubiquitination Inhibitor~2-fold increase in SMN protein in brain, spinal cord, and muscle.[1][16][1][16]
Nusinersen SMN2 Splicing ModifierIncreases SMN protein levels (specific fold-change varies by study and tissue).[3]
Risdiplam SMN2 Splicing ModifierDose-dependent increase in SMN protein in the CNS and peripheral tissues.[17][18][17][18]
Reldesemtiv Skeletal Muscle Troponin ActivatorIncreased muscle force in response to nerve stimulation.[10]
Apitegromab Myostatin InhibitorIncreased muscle mass and function.[12][12]

Table 2: Clinical Efficacy in SMA Patients

Compound/TherapyPopulationKey Clinical OutcomeReference
Nusinersen Infantile and later-onset SMASignificant improvement in motor function milestones.[3][11]
Risdiplam Type 1, 2, and 3 SMAImproved survival and motor function. Indirect comparisons suggest superiority to nusinersen in Type 1 SMA.[19][20][21][19][20][21]
Onasemnogene Abeparvovec Pediatric patientsStatistically significant improvement in HFMSE scores.[8][8]
Reldesemtiv Type II, III, or IV SMAShowed potential for clinically meaningful effects on walk distance and maximal expiratory pressure.[11][11]
Apitegromab Type 2 and 3 SMAImproved motor function, particularly in younger patients.[13][14][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

ML372_Mechanism_of_Action Mechanism of Action of this compound cluster_smn_degradation Normal SMN Protein Degradation cluster_ml372_intervention Intervention with this compound SMN_Protein SMN Protein Mib1 Mib1 (E3 Ubiquitin Ligase) SMN_Protein->Mib1 binding Proteasome Proteasome SMN_Protein->Proteasome Targeted for degradation Increased_SMN Increased SMN Protein Levels Mib1->SMN_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Mib1 Degradation Degradation Proteasome->Degradation This compound This compound This compound->Mib1 inhibits

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

Experimental_Workflow_SMN_Quantification Experimental Workflow for SMN Protein Quantification Tissue_Homogenization Tissue Homogenization (e.g., spinal cord, brain, muscle) Protein_Extraction Protein Extraction Tissue_Homogenization->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Antibody Primary Antibody Incubation (anti-SMN) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Densitometry Densitometry Analysis Detection->Densitometry

Caption: A typical workflow for quantifying SMN protein levels via Western Blot.

Therapeutic_Approaches_SMA Therapeutic Approaches for Spinal Muscular Atrophy cluster_smn_dependent SMN-Dependent Therapies cluster_smn_independent SMN-Independent Therapies SMA Spinal Muscular Atrophy (Insufficient SMN Protein) SMN_Upregulation Increase SMN Protein Levels SMA->SMN_Upregulation addresses cause Muscle_Function Improve Muscle Function SMA->Muscle_Function addresses symptoms This compound This compound (Ubiquitination Inhibition) This compound->SMN_Upregulation Nusinersen_Risdiplam Nusinersen / Risdiplam (SMN2 Splicing Modification) Nusinersen_Risdiplam->SMN_Upregulation Zolgensma Zolgensma (SMN1 Gene Replacement) Zolgensma->SMN_Upregulation Reldesemtiv Reldesemtiv (Troponin Activation) Reldesemtiv->Muscle_Function Apitegromab Apitegromab (Myostatin Inhibition) Apitegromab->Muscle_Function

Caption: Overview of different therapeutic strategies for SMA.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of therapeutic potential.

Western Blot Protocol for SMN Protein Quantification

This protocol outlines the steps for quantifying SMN protein levels in tissue samples.

  • Protein Extraction:

    • Homogenize fresh or frozen tissue samples (e.g., spinal cord, brain, muscle) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[22]

    • Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SMN (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the SMN protein signal to a loading control (e.g., GAPDH or β-actin).

Motor Function Assessment in SMA Mouse Models

This test assesses motor coordination and strength in neonatal mice.

  • Place the mouse pup on its back on a flat, firm surface.

  • Start a timer and record the time it takes for the pup to flip over onto all four paws.

  • A cut-off time (e.g., 30 or 60 seconds) should be established. Pups that cannot right themselves within this time are assigned the maximum score.

  • Perform the test daily at the same time to monitor disease progression.

This test measures limb muscle strength.

  • A grip strength meter with a wire grid is used.

  • Hold the mouse by the base of its tail and allow it to grasp the grid with its forelimbs.

  • Gently and steadily pull the mouse horizontally away from the grid until its grip is released.[24][25]

  • The meter records the peak force exerted.

  • Perform three to five trials and record the average or maximum grip strength.

  • The test can be adapted to measure the combined grip strength of all four limbs.[24][26]

Conclusion

This compound presents a promising and distinct mechanism of action for the treatment of SMA by targeting the ubiquitination and degradation of the SMN protein. Preclinical data demonstrating a significant increase in SMN protein levels in key tissues, coupled with improvements in motor function and survival in SMA mouse models, warrant further investigation. This guide provides a framework for comparing this compound to current and emerging therapies. A comprehensive evaluation will require further head-to-head studies to fully elucidate its therapeutic potential in the context of the evolving SMA treatment landscape.

References

A Head-to-Head In Vitro Comparison of ML372 and Nusinersen for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two therapeutic candidates for Spinal Muscular Atrophy (SMA): the small molecule ML372 and the antisense oligonucleotide nusinersen. This comparison is based on available experimental data to inform research and drug development efforts in the field of neurodegenerative diseases.

Introduction

Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the loss of the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, non-functional protein. Both this compound and nusinersen aim to increase the levels of functional SMN protein, but they achieve this through distinct mechanisms. Nusinersen modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, while this compound enhances the stability of the SMN protein itself.

Mechanism of Action

The two compounds employ fundamentally different strategies to increase functional SMN protein levels.

Nusinersen is an antisense oligonucleotide designed to bind to a specific site in intron 7 of the SMN2 pre-mRNA.[1][2] This binding blocks the action of splicing repressors, thereby promoting the inclusion of exon 7 during the splicing process. The resulting mature mRNA is then translated into a full-length, functional SMN protein.[2][3]

This compound is a small molecule that acts post-translationally. It increases the stability of the SMN protein by inhibiting its ubiquitination, a process that tags proteins for degradation by the proteasome.[4][5] By blocking this degradation pathway, this compound extends the half-life of the SMN protein, leading to its accumulation in the cell.[4]

Signaling Pathway and Experimental Workflow Diagrams

Nusinersen_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing mRNA_delta7 mRNA (Exon 7 excluded) Splicing->mRNA_delta7 Default Pathway mRNA_full_length Full-length mRNA (Exon 7 included) Splicing->mRNA_full_length Ribosome_1 Ribosome mRNA_delta7->Ribosome_1 Translation Ribosome_2 Ribosome mRNA_full_length->Ribosome_2 Translation Nusinersen Nusinersen Nusinersen->Splicing Promotes Exon 7 Inclusion Truncated_SMN Truncated SMN Protein (unstable) Ribosome_1->Truncated_SMN Functional_SMN Functional SMN Protein Ribosome_2->Functional_SMN

Caption: Mechanism of action for nusinersen.

ML372_Mechanism_of_Action cluster_cytoplasm Cytoplasm SMN_Protein SMN Protein Ubiquitination Ubiquitination SMN_Protein->Ubiquitination Ub_SMN Ubiquitinated SMN Protein Ubiquitination->Ub_SMN Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Ubiquitination Inhibits

Caption: Mechanism of action for this compound.

In Vitro Efficacy

Table 1: Nusinersen In Vitro Efficacy

ParameterCell TypeResultReference
SMN2 Exon 7 InclusionSMA Patient FibroblastsIncrease from 54% to 97%[6]

Table 2: this compound In Vitro Efficacy

ParameterCell TypeResultReference
SMN Protein LevelsSMA Patient FibroblastsIncreased SMN protein levels observed via Western Blot
SMN Protein Half-lifeNot SpecifiedProlonged from 3.9 hours to 18.4 hours[4]

Experimental Protocols

SMN Protein Quantification by Electrochemiluminescence (ECL) Immunoassay

This protocol is adapted from a method for quantifying SMN protein in biological samples.[1]

  • Plate Coating: Coat Meso Scale Discovery (MSD) standard plates with a mouse monoclonal capture anti-SMN antibody (e.g., clone 2B1) at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plates and block with 5% BSA in PBS for 1 hour with shaking.

  • Sample Incubation: Add 25 µL of cell lysates or standards to each well and incubate for a defined period.

  • Detection Antibody: Add a detection antibody, such as a rabbit polyclonal anti-SMN antibody, and incubate.

  • Secondary Antibody: Add a SULFO-TAG labeled anti-rabbit secondary antibody and incubate.

  • Reading: Wash the plates and add MSD Read Buffer. Read the plate on an MSD instrument to measure the electrochemiluminescence signal, which is proportional to the amount of SMN protein.

SMN2 Splicing Analysis by RT-PCR

This protocol allows for the quantification of SMN2 exon 7 inclusion.

  • Cell Culture and Treatment: Culture SMA patient-derived fibroblasts and treat with various concentrations of nusinersen for a specified duration (e.g., 72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank exon 7 of the SMN2 gene. Include a radiolabeled or fluorescently labeled dNTP in the PCR mix for detection.

  • Gel Electrophoresis: Separate the PCR products on an agarose or polyacrylamide gel. The product including exon 7 will be larger than the product excluding it.

  • Quantification: Quantify the intensity of the bands corresponding to the full-length and exon 7-skipped transcripts using a phosphorimager or fluorescence scanner. The percentage of exon 7 inclusion can be calculated as: (Intensity of full-length band / (Intensity of full-length band + Intensity of Δ7 band)) * 100.

In Vitro Ubiquitination Assay

This assay can be used to assess the effect of this compound on SMN protein ubiquitination.[1][4][5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT):

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase (if known for SMN)

    • Recombinant ubiquitin

    • ATP

    • Purified SMN protein (substrate)

    • This compound or vehicle control (DMSO)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-SMN antibody to detect the unmodified SMN protein and higher molecular weight ubiquitinated SMN species. A decrease in the high molecular weight smear in the presence of this compound would indicate inhibition of ubiquitination.

Summary and Conclusion

This compound and nusinersen represent two distinct and promising therapeutic strategies for SMA. Nusinersen acts at the pre-mRNA level to correct the primary splicing defect of SMN2, while this compound functions at the protein level to enhance the stability of the SMN protein that is produced.

The in vitro data, although from separate studies, demonstrates the potential of both approaches. Nusinersen can significantly increase the inclusion of exon 7 in SMN2 transcripts, leading to the production of more full-length SMN protein. This compound, on the other hand, effectively prolongs the half-life of the SMN protein.

For researchers and drug development professionals, the choice between these or similar mechanisms may depend on the specific therapeutic goals. A combination of splicing modulation and protein stabilization could potentially offer a synergistic effect, providing a more robust increase in functional SMN protein levels. Further head-to-head in vitro studies using standardized cell models and assays are warranted to directly compare the potency and efficacy of these two modalities.

References

Validating the Specificity of ML372 for the SMN Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ML372, a small molecule modulator of the Survival of Motor Neuron (SMN) protein. Its primary mechanism of action is the inhibition of SMN protein degradation, offering a promising therapeutic strategy for Spinal Muscular Atrophy (SMA). This document objectively compares the performance of this compound with alternative approaches and provides supporting experimental data to validate its specificity for the SMN protein.

Performance of this compound in Preclinical Models

This compound has demonstrated significant efficacy in cellular and animal models of SMA. It consistently leads to a significant increase in SMN protein levels, which is the primary therapeutic goal in SMA.

Quantitative Data Summary
ParameterCell/Animal ModelResultReference
SMN Protein Level Increase SMA Patient Fibroblasts (3813)~1.85-fold increase at 300 nM[1]
SMA Patient FibroblastsDose-dependent increase from 37 nM to 1 µM[2]
SMNΔ7 SMA Mice (Brain, Spinal Cord, Muscle)~2-fold increase[3]
SMN Protein Half-life Cultured CellsIncreased from 3.9 hours to 18.4 hours[3]
Potency (EC50) SMA Patient Fibroblasts37 nM[4]
In Vivo Efficacy SMNΔ7 SMA MiceImproved righting reflex and extended survival[3]

Comparison with Alternative SMN-Enhancing Therapies

This compound's mechanism of stabilizing the SMN protein is distinct from other major therapeutic strategies for SMA, such as splicing modulation and gene therapy.

Therapeutic StrategyMechanism of ActionSMN Protein IncreaseRepresentative Molecules
Protein Stabilization (this compound) Inhibits the E3 ligase Mib1, preventing SMN ubiquitination and degradation.~2-foldThis compound
Splicing Modulation Promotes the inclusion of exon 7 in SMN2 mRNA, leading to the production of full-length, functional SMN protein.~2-foldRisdiplam, Branaplam, Antisense Oligonucleotides (ASOs)
Gene Therapy Delivers a functional copy of the SMN1 gene.Variable, aims for physiological levelsOnasemnogene abeparvovec
HDAC Inhibition Increases the transcription of the SMN2 gene.~2-foldTrichostatin A

Validating the Specificity of this compound

The specificity of a therapeutic compound is critical to minimize off-target effects and ensure a favorable safety profile. The following data supports the specificity of this compound for the SMN protein pathway.

Mechanism of Action: Targeting the Mib1 E3 Ligase

This compound's specificity stems from its targeted inhibition of Mindbomb 1 (Mib1), an E3 ubiquitin ligase that marks the SMN protein for degradation by the proteasome.[3] By inhibiting Mib1, this compound prevents the ubiquitination of SMN, thereby increasing its stability and cellular levels.[3]

Comprehensive selectivity profiling of this compound against a broad panel of other E3 ubiquitin ligases has not been published, which would provide a more complete picture of its specificity.

Off-Target Effects

Detailed off-target pharmacology and safety profiles for this compound are not extensively documented in the available literature. Further studies are required to comprehensively assess its interaction with other cellular targets.

Experimental Protocols

Western Blotting for SMN Protein Quantification

Objective: To measure the relative levels of SMN protein in cells or tissues following treatment.

  • Lysate Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Densitometry analysis is performed to quantify the intensity of the SMN band relative to the loading control.

In Vitro Ubiquitination Assay

Objective: To assess the ability of this compound to inhibit the Mib1-mediated ubiquitination of SMN protein.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), Mib1 E3 ligase, ubiquitin, ATP, and recombinant SMN protein in a reaction buffer.

  • Compound Addition: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Western Blot Analysis: Analyze the reaction products by western blotting using an antibody that recognizes ubiquitin or the SMN protein to visualize the laddering pattern indicative of polyubiquitination.

Pulse-Chase Assay for SMN Protein Half-life

Objective: To determine the effect of this compound on the stability and half-life of the SMN protein.

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or patient-derived fibroblasts) and treat with either this compound or a vehicle control for a predetermined time.

  • Pulse Labeling: Starve the cells in methionine/cysteine-free media, followed by a "pulse" with 35S-methionine/cysteine to radiolabel newly synthesized proteins.

  • Chase: Wash the cells to remove the radiolabel and add complete media containing an excess of unlabeled methionine and cysteine (the "chase").

  • Time Points: Collect cell lysates at various time points during the chase period (e.g., 0, 2, 4, 8, 16 hours).

  • Immunoprecipitation: Immunoprecipitate the SMN protein from the cell lysates using an SMN-specific antibody.

  • SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the radiolabeled SMN protein.

  • Quantification and Half-life Calculation: Quantify the intensity of the radiolabeled SMN band at each time point. The half-life is calculated by plotting the natural logarithm of the band intensity versus time and fitting the data to a first-order decay curve.

Visualizations

ML372_Mechanism_of_Action cluster_ubiquitination Ubiquitination Pathway cluster_ML372_action This compound Intervention E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Activates Mib1 Mib1 (E3 Ubiquitin Ligase) E2->Mib1 Binds SMN_protein SMN Protein Mib1->SMN_protein Recognizes Ub_SMN Ubiquitinated SMN Mib1->Ub_SMN Ubiquitinates Increased_SMN Increased SMN Protein Stability Ub Ubiquitin Ub->E1 SMN_protein->Ub_SMN Proteasome Proteasome Ub_SMN->Proteasome Targeted to Degradation Degradation Proteasome->Degradation This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in preventing SMN protein degradation.

Experimental_Workflow_SMN_Quantification start Cell/Tissue Sample lysis Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SMN, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of SMN protein levels.

Logical_Relationship_SMA_Therapies cluster_therapies Therapeutic Strategies SMA Spinal Muscular Atrophy (Insufficient SMN Protein) Splicing_Modulation Splicing Modulation (e.g., Risdiplam, ASOs) SMA->Splicing_Modulation Gene_Therapy Gene Therapy (e.g., Onasemnogene abeparvovec) SMA->Gene_Therapy Protein_Stabilization Protein Stabilization (e.g., this compound) SMA->Protein_Stabilization Increased_SMN Increased Functional SMN Protein Splicing_Modulation->Increased_SMN Gene_Therapy->Increased_SMN Protein_Stabilization->Increased_SMN Amelioration Amelioration of SMA Phenotype Increased_SMN->Amelioration

Caption: Logical relationship of different therapeutic strategies for SMA.

References

Assessing the Translational Relevance of ML372 in Spinal Muscular Atrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational therapy ML372 with current and emerging treatments for Spinal Muscular Atrophy (SMA). By objectively evaluating its mechanism of action, preclinical efficacy, and positioning against approved therapies, this document aims to clarify the translational potential of this compound.

Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While significant strides have been made with the approval of therapies like Nusinersen, Zolgensma, and Risdiplam, the search for novel therapeutic strategies continues. This compound, a small molecule modulator, presents a unique approach by targeting the degradation pathway of the SMN protein. This guide will delve into the preclinical data supporting this compound and compare it with established and other investigational drugs for SMA.

Mechanism of Action: A Novel Approach to SMN Protein Enhancement

This compound distinguishes itself by being the first small molecule designed to increase SMN protein levels by inhibiting its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This is in contrast to the primary mechanisms of the three FDA-approved SMA therapies.

  • This compound: This investigational compound acts by blocking the E3 ubiquitin ligase Mind Bomb-1 (Mib1), which has been identified as a key enzyme that targets the SMN protein for degradation.[1][4][5][6] By inhibiting Mib1, this compound effectively slows down the breakdown of the SMN protein, leading to increased cellular levels of functional SMN.[1][4][5]

  • Nusinersen (Spinraza®): An antisense oligonucleotide, Nusinersen works by modifying the splicing of the SMN2 pre-messenger RNA (pre-mRNA).[7][8][9][10][11][12] It promotes the inclusion of exon 7, leading to the production of a full-length, functional SMN protein from the SMN2 gene.[7][8][9][10][11][12]

  • Onasemnogene Abeparvovec (Zolgensma®): This is a gene therapy that delivers a functional copy of the human SMN1 gene to motor neuron cells using an adeno-associated virus 9 (AAV9) vector.[4][5][13][14][15] This allows the cells to produce their own functional SMN protein, addressing the root genetic cause of the disease.[4][5][13][14][15]

  • Risdiplam (Evrysdi®): An orally administered small molecule, Risdiplam also acts as an SMN2 splicing modifier.[1][3][6][16][17] It promotes the inclusion of exon 7 in the SMN2 mRNA, thereby increasing the production of functional SMN protein.[1][3][6][16][17]

Below is a diagram illustrating the distinct signaling pathways targeted by these therapies.

SMA_Therapeutic_Pathways cluster_smn2 SMN2 Gene Expression & Splicing cluster_smn1 SMN1 Gene Therapy cluster_protein SMN Protein Dynamics SMN2_gene SMN2 Gene pre_mRNA SMN2 pre-mRNA SMN2_gene->pre_mRNA Transcription mRNA_no_exon7 mRNA (lacking Exon 7) pre_mRNA->mRNA_no_exon7 Default Splicing mRNA_with_exon7 Full-length mRNA pre_mRNA->mRNA_with_exon7 Modified Splicing SMN_protein Functional SMN Protein mRNA_with_exon7->SMN_protein Translation SMN1_gene_therapy Zolgensma (AAV9-SMN1) Functional_SMN1 Functional SMN1 Gene SMN1_gene_therapy->Functional_SMN1 Functional_SMN1->SMN_protein Expression Ubiquitination Ubiquitination SMN_protein->Ubiquitination Degraded_SMN Degraded Protein Mib1 Mib1 (E3 Ligase) Mib1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Proteasome->Degraded_SMN Nusinersen Nusinersen Nusinersen->pre_mRNA Binds to ISS-N1 Risdiplam Risdiplam Risdiplam->pre_mRNA Binds to ESE2 & 5'ss This compound This compound This compound->Mib1 Inhibits

Caption: Signaling pathways targeted by different SMA therapies.

Preclinical Efficacy: A Comparative Overview

The translational relevance of any new therapeutic candidate is heavily reliant on its preclinical performance. The following tables summarize the available quantitative data for this compound and its comparators.

In Vitro Potency
CompoundAssay TypeCell LineEndpointPotencyCitation(s)
This compound SMN Protein ExpressionSMA Patient FibroblastsEC5037 nM[7][18]
Risdiplam SMN2 Splicing ModificationHealthy Volunteers-~2-fold increase in SMN protein[1][16]
Indoprofen SMN Protein ExpressionType I SMA Patient Fibroblasts-~13% increase in SMN protein[19][20]
In Vivo Efficacy in SMA Mouse Models
CompoundMouse ModelAdministrationKey FindingsCitation(s)
This compound SMNΔ7 SMA MiceIntraperitonealIncreased SMN protein in CNS and muscle, improved weight gain, extended survival, improved motor function (righting reflex).[4]
Risdiplam SMA Mouse ModelsOralDose-dependent increase in SMN protein in brain and muscle, improved survival and motor function.[6]
Nusinersen Transgenic SMA MiceIntracerebroventricularIncreased SMN protein levels, reduced disease symptoms.[9][21]
Onasemnogene Abeparvovec SMA Mouse ModelsSystemic/ICVSystemic and long-term SMN1 expression, improved lifespan and motor function.[21][22]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Western Blot Analysis for SMN Protein Quantification (as applied to this compound studies)
  • Cell Culture and Treatment: SMA patient-derived fibroblasts (e.g., GM03813) are cultured under standard conditions. Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

  • Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. A loading control antibody (e.g., anti-tubulin or anti-actin) is used to normalize for protein loading.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and imaged.

  • Quantification: The intensity of the SMN protein band is quantified using densitometry software and normalized to the loading control.

In Vivo SMA Mouse Model Efficacy Study (general protocol)
  • Animal Model: A severe mouse model of SMA, such as the SMNΔ7 mouse, is used. These mice have a homozygous deletion of the murine Smn gene and express the human SMN2 and SMNΔ7 transgenes.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered to the SMA pups, typically starting at a specific postnatal day (e.g., PND5), via a defined route (e.g., intraperitoneal injection) at a specific dose and frequency. A control group receives the vehicle only.

  • Survival Analysis: The lifespan of the treated and control mice is monitored and recorded. Kaplan-Meier survival curves are generated to compare the survival rates between the groups.

  • Motor Function Assessment: Motor function is evaluated using standardized tests such as the righting reflex test, where the time taken for a pup to right itself when placed on its back is measured.

  • Tissue Collection and Analysis: At a predetermined endpoint, tissues such as the brain, spinal cord, and muscle are collected. SMN protein levels in these tissues are quantified by Western blot or ELISA.

The workflow for a typical preclinical drug discovery and evaluation process for an SMA therapeutic candidate is illustrated below.

SMA_Drug_Discovery_Workflow HTS High-Throughput Screening (e.g., SMN2-luciferase reporter assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Validation (SMA Patient Fibroblasts) Lead_Opt->In_Vitro Mechanism Mechanism of Action Studies (e.g., Ubiquitination Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (SMA Mouse Models) Mechanism->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: Preclinical drug discovery workflow for SMA.

Translational Relevance and Future Perspectives

This compound presents a compelling and mechanistically distinct approach to treating SMA. Its ability to stabilize the existing SMN protein offers a complementary strategy to therapies that focus on increasing SMN protein production. The preclinical data in cellular and animal models are promising, demonstrating target engagement and a beneficial effect on the disease phenotype.

However, the translational path for this compound is still in its early stages. As of now, no clinical trials for this compound have been initiated. The transition from preclinical models to human studies will be a critical step in determining its therapeutic potential. Key considerations for the future development of this compound include:

  • Safety and Tolerability: A thorough evaluation of the safety profile in humans will be paramount.

  • Pharmacokinetics and Pharmacodynamics: Understanding the drug's absorption, distribution, metabolism, and excretion in humans, as well as its dose-response relationship, will be crucial for establishing an effective and safe dosing regimen.

  • Combination Therapy: Given its unique mechanism of action, this compound could potentially be used in combination with existing SMN-enhancing therapies to achieve a synergistic effect.

References

Safety Operating Guide

Proper Disposal and Safety Protocols for ML372

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of ML372, a small molecule modulator of the Survival Motor Neuron (SMN) protein. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Core Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates a cautious approach to its handling and disposal. The following guidelines are based on best practices for managing potentially hazardous research chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of solutes, butyl rubber gloves are recommended. Nitrile gloves may not provide sufficient protection against DMSO.

  • Body Protection: A standard laboratory coat is required.

Handling:

  • Avoid inhalation of any dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Prevent all direct contact with skin and eyes.

  • Solutions of this compound, particularly in DMSO, should be prepared and used with extreme care due to the solvent's ability to penetrate the skin.

Disposal Procedures for this compound

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste materials containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • This includes unused or expired solid this compound, solutions containing this compound, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves).

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (1-(5-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid)".

    • List all solvents and their approximate concentrations (e.g., "Dimethyl Sulfoxide, ~99%").

    • Indicate the approximate quantity of this compound in the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the designated hazardous waste container.

    • Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous waste.

  • Disposal of this compound in DMSO Solutions:

    • Solutions of this compound in DMSO must be disposed of as hazardous organic solvent waste.[1]

    • Do not mix this waste with aqueous or other incompatible waste streams.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 1331745-61-9GlpBio
Molecular Formula C₁₈H₂₀N₂O₄SGlpBio[3], Probechem
Molecular Weight 360.43 g/mol GlpBio[3]
Solubility 33.33 mg/mL in DMSO (92.47 mM)GlpBio[3]
Storage (Solid) Store at -20°CGlpBio[3]
Storage (in Solvent) Store at -80°C for up to 6 months; -20°C for up to 1 monthGlpBio[3]

Mechanism of Action: SMN Protein Stabilization

This compound functions by inhibiting the ubiquitination of the Survival Motor Neuron (SMN) protein. By blocking this process, this compound increases the stability and half-life of the SMN protein, leading to elevated protein levels without altering mRNA expression. This mechanism is particularly relevant in the context of Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of SMN protein.

Below is a diagram illustrating the inhibitory effect of this compound on the SMN protein degradation pathway.

ML372_Mechanism_of_Action cluster_pathway SMN Protein Degradation Pathway SMN SMN Protein Ub_SMN Ubiquitinated SMN Protein SMN->Ub_SMN Ubiquitination Ub Ubiquitin Ub->Ub_SMN Proteasome Proteasome Ub_SMN->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Ub_SMN Inhibits

References

Navigating the Safe Handling of ML372: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel small molecule SMN modulator ML372, ensuring a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices and data extrapolated from safety protocols for similar research compounds.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required for various laboratory tasks. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Protection Level Task Required PPE Notes
Standard LaboratoryOperations Weighing, preparing solutions at the bench.- Nitrile gloves- Laboratory coat- Safety glasses with side shieldsEnsure gloves are changed immediately if contaminated. A standard laboratory coat should be worn and buttoned.
Operations withAerosol Risk Vortexing, sonicating, or any procedure that may generate aerosols.- Nitrile gloves- Laboratory coat- Chemical splash goggles or a face shieldOperations with a higher risk of aerosol generation should be performed within a certified chemical fume hood.
HandlingConcentrated/PureCompound Aliquoting or handling the solid form of this compound.- Double-gloving (nitrile)- Disposable laboratory coat- Chemical splash goggles and a face shield- Respiratory protection (e.g., N95 respirator)Work should be conducted in a chemical fume hood or a designated containment area.
Emergency SpillResponse Cleaning up a spill of this compound.- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant disposable gown- Chemical splash goggles and a face shield- Appropriate respiratory protectionRefer to the detailed spill cleanup protocol below.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following protocols provide step-by-step guidance for key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the received compound and quantity match the order.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

Preparation of Solutions
  • Work Area Preparation: Conduct all work with this compound powder or concentrated solutions within a certified chemical fume hood.

  • Donning PPE: Wear appropriate PPE as outlined in the "Handling Concentrated/Pure Compound" section of the PPE table.

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat.

  • Dissolving: Add the powder to the desired solvent in a suitable container. Cap the container and mix gently by inversion or with a magnetic stirrer until fully dissolved. Avoid vigorous shaking to minimize aerosol formation.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use
  • PPE: Wear appropriate PPE based on the nature of the experimental procedure, as detailed in the PPE table.

  • Containment: Whenever possible, perform experimental manipulations within a chemical fume hood or other ventilated enclosure.

  • Handling: Use caution to avoid skin and eye contact. Do not pipette by mouth.

  • Post-Experiment: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Collection: Collect all this compound waste in the appropriate, clearly labeled containers.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

Spill Cleanup
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Restrict access to the spill area.

  • Report: Notify your supervisor and your institution's EHS office.

  • Cleanup (if trained): If the spill is small and you are trained to handle it, don appropriate PPE. Cover the spill with an absorbent material, starting from the outside and working inwards. Collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.

ML372_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Response receipt Receive & Inspect this compound storage Store in Designated Area receipt->storage ppe_assessment Assess Task & Select PPE storage->ppe_assessment weighing Weighing in Fume Hood ppe_assessment->weighing Concentrated solution_prep Prepare Solution in Fume Hood ppe_assessment->solution_prep Concentrated experiment Conduct Experiment ppe_assessment->experiment Dilute weighing->solution_prep solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill first_aid First Aid Administered experiment->first_aid waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontaminate->waste_segregation waste_collection Collect in Labeled Hazardous Waste Containers waste_segregation->waste_collection ehs_disposal Dispose via EHS waste_collection->ehs_disposal spill_response Spill Response Protocol spill->spill_response report_incident Report to Supervisor & EHS first_aid->report_incident spill_response->report_incident

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ML372
Reactant of Route 2
ML372

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.